Product packaging for Fendiline(Cat. No.:CAS No. 13042-18-7)

Fendiline

カタログ番号: B078775
CAS番号: 13042-18-7
分子量: 315.5 g/mol
InChIキー: NMKSAYKQLCHXDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Fendiline hydrochloride is a well-characterized research compound with dual mechanisms of action, primarily functioning as a potent calmodulin antagonist and a voltage-gated L-type calcium channel blocker. This unique pharmacological profile has established its significant value in cardiovascular research, where it is used to study calcium-mediated processes in smooth muscle contraction, cardiac function, and vasodilation. More recently, this compound has garnered considerable interest in the field of oncology research. Its ability to inhibit calmodulin, a key regulator of cellular proliferation, and to modulate calcium signaling, has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, particularly in studies investigating multidrug resistance. Researchers utilize this compound as a critical tool to dissect complex calcium-dependent signaling pathways and to explore novel therapeutic strategies for conditions ranging from hypertension to cancer. Its well-defined action on both calmodulin and calcium channels makes it an indispensable agent for investigating the interplay between these systems in cellular models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N B078775 Fendiline CAS No. 13042-18-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,3-diphenyl-N-(1-phenylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKSAYKQLCHXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048473
Record name Fendiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13042-18-7
Record name Fendiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13042-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fendiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fendiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fendiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENDILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S253D559A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

200-201
Record name Fendiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Fendiline's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline, a diphenylalkylamine derivative originally developed as an L-type calcium channel blocker for the treatment of angina, has emerged as a promising agent in oncology.[1][2] Extensive research has unveiled its potent anti-cancer properties, particularly in tumors harboring oncogenic K-Ras mutations.[1][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's anti-neoplastic activity is primarily attributed to two distinct, yet potentially interconnected, mechanisms: the specific inhibition of K-Ras plasma membrane localization and the disruption of calcium signaling, which in turn affects key oncogenic pathways.

Inhibition of K-Ras Plasma Membrane Localization

A pivotal discovery in understanding this compound's anti-cancer effects is its ability to specifically inhibit the proper localization of the K-Ras protein to the plasma membrane, a critical step for its oncogenic signaling.[1][3][5] This action is independent of its calcium channel blocking properties.[1][5]

This compound's intervention leads to the redistribution of K-Ras from the plasma membrane to various intracellular compartments, including the endoplasmic reticulum, Golgi apparatus, and endosomes.[1][3] This mislocalization effectively prevents K-Ras from engaging with its downstream effectors, thereby abrogating oncogenic signal transmission.[1][3][5] Notably, this compound's inhibitory action is selective for K-Ras, with no significant impact on the localization of H-Ras or N-Ras.[1][2]

The following diagram illustrates the mechanism by which this compound disrupts K-Ras signaling.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol & Endomembranes KRas_active Active K-Ras (Membrane-Bound) Downstream Downstream Effectors (e.g., RAF, PI3K) KRas_active->Downstream Activates KRas_inactive Inactive K-Ras (Mislocalized) KRas_active->KRas_inactive Redistribution Oncogenic Signaling\n(Proliferation, Survival) Oncogenic Signaling (Proliferation, Survival) Downstream->Oncogenic Signaling\n(Proliferation, Survival) This compound This compound This compound->KRas_active Inhibits Localization

Caption: this compound inhibits K-Ras plasma membrane localization and subsequent signaling.

The following table summarizes the inhibitory concentrations (IC50) of this compound for its key molecular targets and its cytotoxic effects on various cancer cell lines.

Target/Process Cell Line/System IC50 Value (µM) Reference
K-Ras Plasma Membrane LocalizationMDCK cells expressing GFP-K-RasG12V9.64[1][2]
L-type Calcium Channel Blockade-17[2]
Cytotoxicity (72h exposure)
Breast Cancer (MDA-MB-231)Human5.9 - 9.3[6]
Breast Cancer (MCF-7)Human5.9 - 9.3[6]
Colorectal Cancer (SW480)Human5.9 - 9.3[6]
Colorectal Cancer (SW620)Human5.9 - 9.3[6]
Colorectal Cancer (Caco-2)Human5.9 - 9.3[6]
Pancreatic Cancer (Panc1)Human~15 (significant effect)[7][8]
Pancreatic Cancer (MiaPaCa2)Human~15 (significant effect)[7][8]
Interference with Calcium Signaling and ADAM10 Activation

Leveraging its primary function as a calcium channel blocker, this compound disrupts intracellular calcium homeostasis in cancer cells. This disruption has significant downstream consequences, most notably the inhibition of A Disintegrin and Metalloprotease Domain 10 (ADAM10). ADAM10 is a calcium-dependent enzyme that plays a crucial role in the shedding of cell surface proteins, a process implicated in cancer progression, invasion, and metastasis.

By inhibiting calcium influx, this compound prevents the activation of ADAM10.[7][9] This leads to the stabilization of cell-cell adhesion complexes, such as E-cadherin/β-catenin junctions, and a reduction in the expression of β-catenin target genes like cyclin D1, c-Myc, and CD44, which are critical for cell proliferation and migration.[7]

The diagram below outlines how this compound's modulation of calcium signaling impacts the ADAM10/β-catenin pathway.

G cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular Ca2_ext Ca2+ Ca_channel L-type Ca2+ Channel Ca2_int Ca2+ Ca_channel->Ca2_int Influx ADAM10 ADAM10 ECadherin E-Cadherin ADAM10->ECadherin Cleaves BetaCatenin β-catenin ECadherin->BetaCatenin Sequesters Ca2_int->ADAM10 Activates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene_expression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Gene_expression Promotes Proliferation &\nMigration Proliferation & Migration Gene_expression->Proliferation &\nMigration This compound This compound This compound->Ca_channel Blocks

Caption: this compound inhibits ADAM10 activation and β-catenin signaling via calcium channel blockade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-cancer effects.

K-Ras Localization Assay

Objective: To visually assess the effect of this compound on the subcellular localization of K-Ras.

Methodology:

  • Cell Culture and Transfection:

    • Plate Madin-Darby Canine Kidney (MDCK) cells on glass coverslips in a 6-well plate.

    • Transfect cells with a plasmid encoding a fluorescently tagged K-Ras (e.g., GFP-K-RasG12V) using a suitable transfection reagent.

    • Allow cells to express the protein for 24-48 hours.

  • This compound Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO) for 48 hours.

  • Immunofluorescence and Imaging:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a confocal microscope.

  • Image Analysis:

    • Quantify the ratio of plasma membrane-associated K-Ras to total cellular K-Ras fluorescence using image analysis software (e.g., ImageJ).[10]

Anchorage-Independent Growth (Soft Agar) Assay

Objective: To determine the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Methodology:

  • Preparation of Agar Layers:

    • Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

    • Prepare a top layer of 0.3% agar in complete medium.

  • Cell Seeding:

    • Resuspend cancer cells (e.g., Panc1, MiaPaCa2) in the top agar solution at a density of 5,000 cells per well.

    • Add this compound at the desired concentrations (e.g., 7.5 µM and 15 µM) to the cell-agar suspension.[11]

    • Plate the cell-agar suspension on top of the base agar layer.

  • Incubation and Colony Formation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2.5 weeks.[11]

    • Feed the cells twice a week by adding a small amount of complete medium containing this compound to the top of the agar.

  • Colony Staining and Quantification:

    • Stain the colonies with 0.005% crystal violet.

    • Count the number of colonies using a microscope and quantify the colony size using image analysis software.

Cell Invasion (Boyden Chamber) Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Methodology:

  • Chamber Preparation:

    • Use transwell inserts with a porous membrane (e.g., 8 µm pore size).

    • Coat the upper surface of the membrane with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., Panc1) in serum-free medium in the upper chamber of the transwell insert.

    • Add this compound (e.g., 15 µM) to the upper chamber.[11]

  • Chemoattraction and Incubation:

    • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Invasion:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of stained cells in several microscopic fields.

ADAM10 Activity Assay

Objective: To measure the enzymatic activity of ADAM10 in the presence of this compound.

Methodology:

  • Sample Preparation:

    • Prepare cell lysates from cancer cells treated with this compound or vehicle control.

  • Fluorogenic Substrate Assay:

    • Use a commercially available ADAM10 activity assay kit that utilizes a fluorogenic substrate.

    • In a 96-well plate, add the cell lysate to the assay buffer.

    • Add the ADAM10 fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

    • The rate of increase in fluorescence is proportional to the ADAM10 activity.

  • Data Analysis:

    • Calculate the ADAM10 activity in this compound-treated samples relative to the control samples.

Conclusion

This compound presents a multi-faceted approach to cancer therapy by targeting two critical oncogenic pathways. Its ability to specifically disrupt K-Ras localization offers a novel strategy for treating K-Ras-mutant cancers, which have historically been challenging to target. Concurrently, its modulation of calcium signaling and subsequent inhibition of ADAM10 activity provides a broader anti-proliferative and anti-invasive effect. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to further investigate and harness the therapeutic potential of this compound in oncology. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in various cancer types.

References

Fendiline as a Nonselective Calcium Channel Blocker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline is a diphenylalkylamine derivative that has been historically utilized as a coronary vasodilator for the management of coronary heart disease.[1][2] It functions as a nonselective calcium channel blocker, though its clinical application has seen a decline with the advent of newer therapeutic agents.[1] Beyond its primary classification, this compound exhibits a multifaceted pharmacological profile, notably including calmodulin antagonism and inhibitory effects on K-Ras signaling, which has garnered renewed interest in its potential applications, particularly in oncology.[3][4]

This technical guide provides a comprehensive overview of this compound's core mechanism as a nonselective calcium channel blocker, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its effects on key signaling pathways.

Chemical and Physical Properties

This compound is a lipophilic compound, a characteristic that influences its pharmacokinetic and pharmacodynamic properties.[3]

PropertyValueReference
IUPAC Name N-(1-phenylethyl)-3,3-diphenylpropan-1-amine[1]
Molecular Formula C23H25N[5]
Molar Mass 315.46 g/mol [5]
CAS Number 13042-18-7[1]
PubChem CID 3336[1]

Mechanism of Action as a Calcium Channel Blocker

This compound exerts its primary effect by inhibiting the influx of extracellular calcium ions (Ca2+) through voltage-gated calcium channels. While it is classified as nonselective, its most characterized activity is on L-type calcium channels.[6][7]

Interaction with L-type Calcium Channels

This compound blocks L-type calcium channels in a concentration- and time-dependent manner.[6][7] Studies on guinea-pig ventricular myocytes have shown that this compound reduces the overall calcium channel conductance (gCa) and shifts the conductance-voltage curve to the left.[6][7] It is suggested that this compound preferentially blocks the open state of the L-type calcium channel, which distinguishes its mechanism from other phenylalkylamines like verapamil that preferentially block inactivated channels.[8] This interaction leads to a reduction in the transmembrane calcium current, resulting in vasodilation and a negative inotropic effect on the heart.[1][3]

Nonselective Profile

While the most robust quantitative data for this compound's activity is on L-type calcium channels, evidence suggests a broader spectrum of activity. Pancreatic cancer cell lines, which express T-type calcium channels, have shown sensitivity to this compound, implying an inhibitory effect on this channel subtype as well.[4] However, specific IC50 values for this compound on T-type (CaV3.1, CaV3.2, CaV3.3) and N-type (CaV2.2) calcium channels are not extensively reported in the current literature, making a direct quantitative comparison of its selectivity challenging. Its classification as "nonselective" is thus largely based on its chemical class and qualitative observations of its broad physiological effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with calcium channels and other relevant targets.

Target Parameter Value Cell Type/System Reference
L-type Calcium ChannelIC5017.0 ± 2.43 µMGuinea-pig ventricular myocytes[6][7]
L-type Calcium ChannelHill Slope1.39 ± 0.23Guinea-pig ventricular myocytes[6][7]
K-Ras Plasma Membrane LocalizationIC509.64 µM-[9]
α2-Adrenergic ReceptorKd2.6 µMHuman platelets[10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Inhibition

This protocol describes the methodology to measure the inhibitory effect of this compound on L-type calcium channel currents (ICa,L) in isolated ventricular myocytes.

5.1.1 Cell Preparation

  • Isolate ventricular myocytes from guinea pig hearts using established enzymatic digestion protocols.

  • Store the isolated cells in a high-K+ storage solution at 4°C until use.

5.1.2 Solutions

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. To block sodium and potassium currents, add Tetrodotoxin (TTX) (0.001 mM) and 4-Aminopyridine (4-AP) (5 mM).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

5.1.3 Recording Procedure

  • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-4 MΩ when filled with the internal solution.

  • Maintain the holding potential at -80 mV.

  • Apply a series of depolarizing voltage steps to elicit ICa,L. A typical voltage protocol is a 200 ms step to a test potential of 0 mV from the holding potential.

  • Record baseline ICa,L in the external solution.

  • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.3-100 µM).

  • Record ICa,L at each this compound concentration after the current reaches a steady state.

5.1.4 Data Analysis

  • Measure the peak inward current at the test potential for each this compound concentration.

  • Normalize the peak current to the baseline current to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value and the Hill slope.

G cluster_protocol Whole-Cell Patch-Clamp Workflow start Start cell_prep Isolate Ventricular Myocytes start->cell_prep solutions Prepare External and Internal Solutions cell_prep->solutions patch Establish Whole-Cell Configuration solutions->patch baseline Record Baseline ICa,L patch->baseline fendiline_app Apply this compound (Increasing Concentrations) baseline->fendiline_app record_drug Record ICa,L with This compound fendiline_app->record_drug record_drug->fendiline_app Next Concentration analysis Data Analysis (IC50, Hill Slope) record_drug->analysis end End analysis->end

Whole-Cell Patch-Clamp Experimental Workflow

Signaling Pathways Affected by this compound

This compound's pharmacological effects extend beyond simple calcium channel blockade, influencing other critical cellular signaling pathways.

Calmodulin-Dependent Signaling

This compound is known to bind to calmodulin with an affinity similar to its affinity for calcium channels.[3] Calmodulin is a ubiquitous intracellular Ca2+ sensor that, upon binding Ca2+, activates a multitude of downstream enzymes, including calmodulin-dependent kinases (CaMKs). By antagonizing calmodulin, this compound can inhibit these Ca2+-dependent signaling cascades, contributing to its overall cellular effects.

G This compound This compound Ca_channel Voltage-Gated Ca2+ Channel This compound->Ca_channel Blocks Calmodulin Calmodulin This compound->Calmodulin Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Calmodulin Activates CaM_active Ca2+/Calmodulin Complex Calmodulin->CaM_active CaMK Calmodulin-Dependent Kinases (CaMKs) CaM_active->CaMK Activates Downstream Downstream Targets CaMK->Downstream Phosphorylates

This compound's Effect on Calmodulin Signaling
K-Ras and β-Catenin Signaling Pathways

Recent research has highlighted this compound's ability to inhibit the proliferation and invasion of cancer cells through mechanisms that may be independent of its calcium channel blocking activity.[4]

K-Ras Signaling: this compound has been shown to inhibit the plasma membrane localization of K-Ras, a crucial step for its activation and downstream signaling through pathways like the Raf-MEK-ERK cascade.[9] Notably, other L-type calcium channel blockers do not exhibit this effect, suggesting a distinct mechanism of action for this compound in this context.[9]

β-Catenin Signaling: this compound treatment can lead to the formation of tighter adherens junctions by stabilizing the cadherin-catenin complex at the plasma membrane. This is thought to occur through the inhibition of ADAM10, a metalloprotease whose activity is dependent on calcium influx.[4] The stabilization of the cadherin-catenin complex sequesters β-catenin at the cell periphery, reducing its nuclear translocation and subsequent activation of TCF/LEF target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[4][6]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx ADAM10 ADAM10 Cadherin Cadherin ADAM10->Cadherin Cleaves Beta_catenin_complex β-catenin/ Cadherin Complex Cadherin->Beta_catenin_complex KRas_inactive Inactive K-Ras (Cytosol) KRas_active Active K-Ras (Membrane) KRas_inactive->KRas_active Raf Raf KRas_active->Raf Ca_influx->ADAM10 Activates Beta_catenin_free Free β-catenin TCF_LEF TCF/LEF Beta_catenin_free->TCF_LEF MEK MEK Raf->MEK ERK ERK MEK->ERK Target_genes Target Genes (c-Myc, Cyclin D1) ERK->Target_genes Regulates TCF_LEF->Target_genes Activates This compound This compound This compound->Ca_channel Blocks This compound->ADAM10 Inhibits This compound->KRas_inactive Inhibits Membrane Localization

This compound's Influence on K-Ras and β-Catenin Pathways

Conclusion

This compound is a nonselective calcium channel blocker with a primary, well-characterized inhibitory action on L-type calcium channels. Its pharmacological profile is expanded by its ability to antagonize calmodulin and, through a potentially calcium-independent mechanism, inhibit K-Ras signaling. Furthermore, its modulation of calcium influx impacts β-catenin signaling through the regulation of ADAM10 activity. This in-depth technical guide provides researchers and drug development professionals with a foundational understanding of this compound's multifaceted mechanism of action, supported by quantitative data and detailed experimental protocols, to aid in the exploration of its therapeutic potential in various physiological and pathological contexts. Further research is warranted to quantitatively define its selectivity profile across different calcium channel subtypes.

References

The Genesis of a Coronary Vasodilator: A Technical Guide to the Discovery and Original Use of Fendiline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and original intended use of Fendiline as a coronary vasodilator for the treatment of angina pectoris. This compound, a diphenylpropylamine derivative, emerged from the research efforts of the Hungarian pharmaceutical company Chinoin Gyógyszer és Vegyeszeti Termékek Gyára Rt. in the 1960s. Its novel mechanism of action, involving both L-type calcium channel blockade and calmodulin antagonism, set it apart from other antianginal agents of its era. This document details the seminal preclinical and clinical studies that established its pharmacological profile, summarizing key quantitative data in structured tables. Furthermore, it provides detailed experimental protocols for the pivotal experiments and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz.

Discovery and Development

This compound, chemically known as N-(3,3-diphenylpropyl)-α-methylbenzylamine, was first synthesized and patented by the Hungarian pharmaceutical company Chinoin Gyógyszer és Vegyeszeti Termékek Gyára Rt. A key figure in its development was the inventor Kálmán Harsányi. The United States Patent 3,262,977, granted in 1966, describes the synthesis of a series of N-substituted 3,3-diphenylpropylamines, including the compound that would become known as this compound.

The initial impetus for the development of this compound was the search for novel compounds with potent coronary vasodilating properties to address the significant unmet medical need in the management of coronary heart disease and angina pectoris.

Original Intended Use: A Novel Antianginal Agent

This compound was developed and subsequently introduced as an antianginal agent for the treatment of coronary heart disease.[1][2] Its primary therapeutic goal was to alleviate the symptoms of angina pectoris by improving the balance between myocardial oxygen supply and demand. Clinical trials conducted in the 1970s and 1980s demonstrated its efficacy in reducing the frequency of angina attacks and nitroglycerin consumption in patients with stable angina.[1][2]

Preclinical Pharmacology

The coronary vasodilator and anti-ischemic effects of this compound were established through a series of preclinical studies, primarily in canine models. These studies were crucial in elucidating its mechanism of action and quantifying its therapeutic effects.

Hemodynamic Effects and Coronary Vasodilation

In anesthetized dogs, intravenous administration of this compound hydrochloride (1 mg/kg) resulted in a discernible, albeit transient, increase in coronary blood flow.[3] This was accompanied by a corresponding increase in the cardiac metabolic rate for oxygen.[3] A later study comparing this compound (3 mg/kg) with verapamil in a canine model of myocardial ischemia demonstrated that this compound effectively increased coronary blood flow to the ischemic area, thereby improving the myocardial oxygen supply/demand ratio.[4]

Myocardial Oxygen Consumption

Preclinical investigations revealed that this compound could decrease myocardial oxygen consumption, a key attribute for an antianginal drug.[4] This effect was attributed to a combination of its negative chronotropic action and a reduction in myocardial workload.[4]

Quantitative Preclinical Data
ParameterAnimal ModelDoseOutcomeReference
Coronary Blood FlowDog1 mg/kg i.v.Slight, short-lasting increase[3]
Coronary Blood FlowDog3 mg/kgIncreased flow to ischemic area[4]
Myocardial Oxygen ConsumptionDog3 mg/kgDecreased[4]
Collateral CirculationDog5 mg/kg body-weight (long-term)Development of functioning coronary collateral vessels[5]

Clinical Efficacy in Angina Pectoris

Numerous clinical trials have substantiated the antianginal and anti-ischemic efficacy of this compound. These studies, often double-blind and placebo-controlled, provided quantitative evidence of its therapeutic benefits.

A 6-week, randomized, double-blind trial comparing this compound (75 mg twice daily) with diltiazem (90 mg twice daily) in 79 patients with stable angina pectoris demonstrated a significant reduction in the frequency of anginal attacks and nitroglycerin consumption for both drugs.[1] Another randomized, cross-over, double-blind study involving 30 out-patients with angina showed that this compound (50 mg three times daily) led to a statistically significant reduction in ST-segment depression and the frequency of anginal attacks.[2]

Quantitative Clinical Data
Study DesignNumber of PatientsThis compound DosageComparator(s)Key OutcomesReference
6-week, randomized, double-blind7975 mg twice dailyDiltiazem 90 mg twice dailyStatistically significant reduction in anginal attack frequency and nitroglycerin consumption, comparable to diltiazem.[1]
Randomized, cross-over, double-blind3050 mg three times dailyIsosorbide dinitrate 20 mg twice dailyStatistically significant reduction in ST-segment depression and frequency of anginal attacks.[2]

Mechanism of Action: A Dual Approach to Vasodilation

This compound's mechanism of action as a coronary vasodilator is multifaceted, primarily involving the modulation of intracellular calcium levels in vascular smooth muscle cells. It achieves this through a dual mechanism: blockade of L-type calcium channels and antagonism of calmodulin.

L-type Calcium Channel Blockade

This compound acts as a non-selective blocker of L-type calcium channels. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it prevents the activation of the contractile machinery, leading to vasodilation. The IC50 of this compound for inhibiting the L-type calcium channel current (ICa) has been determined to be 17.0 ± 2.43 µM in guinea-pig ventricular myocytes.

Calmodulin Antagonism

In addition to its effects on calcium channels, this compound is a known calmodulin antagonist.[6] Calmodulin is a key intracellular calcium sensor that, upon binding with calcium, activates various enzymes, including myosin light-chain kinase (MLCK).

Inhibition of Myosin Light-Chain Kinase (MLCK)

By antagonizing calmodulin, this compound indirectly inhibits the activity of MLCK. MLCK is responsible for phosphorylating the regulatory light chain of myosin, a critical step in the initiation of smooth muscle contraction. Inhibition of this process contributes significantly to the vasodilatory effect of this compound.

Signaling Pathway of this compound-Induced Vasodilation

Fendiline_Vasodilation_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Calmodulin Calmodulin This compound->Calmodulin Antagonizes Vasodilation Vasodilation Ca_Influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Intracellular_Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Preclinical_Workflow Animal_Prep Animal Preparation (Anesthetized Dog) Surgical_Proc Surgical Procedure (Thoracotomy, LAD Dissection) Animal_Prep->Surgical_Proc Instrumentation Instrumentation (Flow Probe, Pressure Catheter, ECG) Surgical_Proc->Instrumentation Baseline Baseline Measurements (CBF, BP, HR) Instrumentation->Baseline Drug_Admin This compound Administration (Intravenous) Baseline->Drug_Admin Data_Collection Continuous Data Recording Drug_Admin->Data_Collection Analysis Data Analysis (Dose-Response) Data_Collection->Analysis

References

Fendiline's Interaction with Calmodulin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline, a diphenylalkylamine derivative, is a calcium channel blocker known for its vasodilatory and anti-anginal properties. Beyond its effects on L-type calcium channels, this compound exhibits significant interactions with calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. This technical guide provides an in-depth exploration of the core aspects of the this compound-calmodulin interaction, including quantitative data, detailed experimental protocols, and visualization of associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the pharmacological effects of this compound and its potential as a modulator of calmodulin-dependent processes.

Quantitative Data Summary

While direct, high-resolution binding affinity data for the this compound-calmodulin interaction is not extensively reported in the literature, existing studies provide valuable quantitative insights into its functional effects. This compound is known to bind to both calcium channels and calmodulin with similar affinities[1]. The available quantitative data for this compound's biological activities are summarized below.

ParameterValueCell/System TypeReference
IC50 (L-type Calcium Channel) 17.0 ± 2.43 µMGuinea pig ventricular myocytes[2][3][4][5]
IC50 (K-Ras Plasma Membrane Localization) 9.64 µMNot specified[2][3][4]
EC50 (Increase in intracellular Ca2+) 7 µMRabbit corneal epithelial cells[6]

Note: A direct dissociation constant (Kd) for this compound binding to calmodulin has not been definitively reported in the reviewed literature. Similarly, a specific IC50 value for the inhibition of calmodulin-dependent phosphodiesterase (PDE1) by this compound is not available. The IC50 for L-type calcium channels may provide an approximate range for its affinity for calmodulin[1].

Signaling Pathways

This compound's interaction with calmodulin has implications for several downstream signaling cascades. By antagonizing calmodulin, this compound can modulate the activity of various CaM-dependent enzymes, thereby influencing a range of cellular processes.

Calmodulin-Dependent Enzyme Regulation

Calmodulin, upon binding Ca2+, undergoes a conformational change that enables it to bind and regulate a multitude of target proteins. This compound, by competing with these target proteins for calmodulin binding, can inhibit these downstream effects. Two key calmodulin-dependent enzymes are calcineurin (a phosphatase) and CaM kinase II (a serine/threonine protein kinase).

cluster_downstream Downstream Effects This compound This compound Ca2_Calmodulin Ca2+/Calmodulin This compound->Ca2_Calmodulin Inhibits Calmodulin Calmodulin Calmodulin->Ca2_Calmodulin Calcineurin Calcineurin Ca2_Calmodulin->Calcineurin Activates CaMKII CaMKII Ca2_Calmodulin->CaMKII Activates PDE1 PDE1 Ca2_Calmodulin->PDE1 Activates Ca2 Ca2->Ca2_Calmodulin + Ca2+

Figure 1: this compound's inhibitory effect on calmodulin activation of downstream enzymes.

This compound's Influence on ADAM10 and β-catenin Signaling

Recent studies have implicated this compound in the inhibition of ADAM10 (a disintegrin and metalloproteinase 10) and the subsequent modulation of β-catenin signaling in pancreatic cancer cells. While the direct role of calmodulin in this specific pathway is still under investigation, it is suggested that this compound's antagonistic effects on calmodulin may contribute to these observations[1].

This compound This compound Calmodulin Calmodulin This compound->Calmodulin Inhibits ADAM10 ADAM10 This compound->ADAM10 Inhibits Calmodulin->ADAM10 Potentially Regulates beta_catenin β-catenin ADAM10->beta_catenin Prevents Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Gene_Expression Promotes

Figure 2: Proposed mechanism of this compound's effect on ADAM10 and β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction between this compound and calmodulin.

Calmodulin-Binding Affinity Determination

a) Fluorescence Spectroscopy

This method relies on the change in the fluorescence of a probe upon this compound binding to calmodulin.

Protocol:

  • Protein Preparation: Purify recombinant human calmodulin to >95% purity. Prepare a stock solution in a suitable buffer (e.g., 20 mM MOPS, 100 mM KCl, 1 mM CaCl₂, pH 7.2).

  • This compound Solution: Prepare a stock solution of this compound hydrochloride in DMSO.

  • Titration: In a quartz cuvette, add a fixed concentration of calmodulin (e.g., 2 µM).

  • Data Acquisition: Excite the sample at 277 nm and record the emission spectrum from 290 to 400 nm.

  • Titration with this compound: Add increasing concentrations of this compound to the calmodulin solution, allowing the system to equilibrate for 2 minutes after each addition.

  • Data Analysis: Record the fluorescence intensity at the emission maximum (around 308 nm) after each addition. Correct for dilution and inner filter effects. Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Purify Calmodulin Purify Calmodulin Titrate this compound into Calmodulin Titrate this compound into Calmodulin Purify Calmodulin->Titrate this compound into Calmodulin Prepare this compound Stock Prepare this compound Stock Prepare this compound Stock->Titrate this compound into Calmodulin Measure Fluorescence Measure Fluorescence Titrate this compound into Calmodulin->Measure Fluorescence Plot Binding Curve Plot Binding Curve Measure Fluorescence->Plot Binding Curve Calculate Kd Calculate Kd Plot Binding Curve->Calculate Kd

Figure 3: Workflow for determining this compound-calmodulin binding affinity via fluorescence.

b) Calmodulin Pull-Down Assay

This qualitative or semi-quantitative method demonstrates the direct interaction between this compound and calmodulin.

Protocol:

  • Bead Preparation: Use Calmodulin-Sepharose 4B beads. Wash the beads three times with binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 7.5).

  • Incubation: Incubate the washed beads with a cell lysate or a purified protein of interest in the presence of either CaCl₂ (to promote binding) or EGTA (to chelate Ca²⁺ and inhibit binding).

  • This compound Treatment: In parallel incubations, add varying concentrations of this compound to the binding reaction.

  • Washing: After incubation (e.g., 2 hours at 4°C), wash the beads extensively with the binding buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the calmodulin beads using an elution buffer containing EGTA (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM EGTA, pH 7.5).

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest[7][8][9][10]. A decrease in the amount of pulled-down protein in the presence of this compound indicates competition for calmodulin binding.

Prepare CaM-Sepharose Beads Prepare CaM-Sepharose Beads Incubate with Lysate +/- this compound Incubate with Lysate +/- this compound Prepare CaM-Sepharose Beads->Incubate with Lysate +/- this compound Wash Beads Wash Beads Incubate with Lysate +/- this compound->Wash Beads Elute Bound Proteins Elute Bound Proteins Wash Beads->Elute Bound Proteins Analyze by SDS-PAGE/Western Blot Analyze by SDS-PAGE/Western Blot Elute Bound Proteins->Analyze by SDS-PAGE/Western Blot

Figure 4: Calmodulin pull-down assay workflow to assess this compound interaction.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This assay measures the inhibitory effect of this compound on the activity of PDE1, a calmodulin-dependent enzyme.

Protocol:

  • Reagents: Use a commercial PDE1 assay kit or prepare reagents in-house. A typical reaction mixture includes a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, CaCl₂, calmodulin, and the substrate (cAMP or cGMP).

  • Enzyme and Activator: Prepare a solution of purified PDE1 and pre-incubate it with calmodulin and CaCl₂ to ensure activation.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the activated enzyme mixture and incubate for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the reaction by adding the cyclic nucleotide substrate (e.g., cAMP).

  • Reaction Termination and Detection: After a defined incubation time, terminate the reaction and measure the amount of product (AMP or GMP) formed. This can be done using various methods, including colorimetric assays that detect the inorganic phosphate released after subsequent hydrolysis of the product by a nucleotidase.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and plot the data to determine the IC50 value.

Activate PDE1 with CaM/Ca2+ Activate PDE1 with CaM/Ca2+ Incubate with this compound Incubate with this compound Activate PDE1 with CaM/Ca2+->Incubate with this compound Add Substrate (cAMP/cGMP) Add Substrate (cAMP/cGMP) Incubate with this compound->Add Substrate (cAMP/cGMP) Measure Product Formation Measure Product Formation Add Substrate (cAMP/cGMP)->Measure Product Formation Calculate IC50 Calculate IC50 Measure Product Formation->Calculate IC50

Figure 5: Workflow for determining the IC50 of this compound for PDE1.

Conclusion

This compound's interaction with calmodulin presents a compelling area of research with potential therapeutic implications. While its primary classification is as a calcium channel blocker, its ability to antagonize calmodulin suggests a broader mechanism of action that could contribute to its observed cellular effects, including its anti-proliferative and anti-invasive properties in cancer cells. The lack of precise quantitative data on the this compound-calmodulin interaction highlights a gap in the current literature and presents an opportunity for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively characterize this interaction and to further elucidate the role of this compound as a modulator of calmodulin-dependent signaling pathways. Such studies will be crucial for a comprehensive understanding of this compound's pharmacological profile and for the potential development of novel therapeutic strategies targeting calmodulin.

References

Fendiline's Role in Tumor Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fendiline, a registered L-type calcium channel blocker, has garnered significant interest in oncological research for its anti-tumor properties. While the initial query focused on its potential as a STING (Stimulator of Interferon Genes) agonist, a comprehensive review of the available scientific literature does not substantiate a direct role for this compound in activating the STING pathway. Instead, the primary mechanism of this compound's anti-cancer activity in tumor models is attributed to its ability to inhibit the function of oncogenic K-Ras, a critical driver in many aggressive cancers.[1][2][3] This technical guide provides an in-depth overview of this compound's established mechanism of action, supported by quantitative data and detailed experimental protocols. Additionally, a thorough exploration of the STING pathway and the therapeutic landscape of STING agonists is presented to provide a complete picture for researchers in drug development.

Part 1: this compound as a K-Ras Inhibitor in Tumor Models

This compound's anti-neoplastic effects are primarily linked to its interference with K-Ras signaling.[1][2][3] It has been shown to specifically inhibit the plasma membrane localization of K-Ras, which is essential for its downstream signaling functions that promote cell proliferation, survival, and invasion.[1][2]

The following tables summarize the quantitative data from various studies on the efficacy of this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MDA-MB-231Breast Cancer5.9 - 9.372h[4]
MCF-7Breast Cancer5.9 - 9.372h[4]
SW480Colorectal Cancer5.9 - 9.372h[4]
SW620Colorectal Cancer5.9 - 9.372h[4]
Caco-2Colorectal Cancer5.9 - 9.372h[4]

Table 2: Effect of this compound in Combination with Other Agents on Pancreatic Ductal Adenocarcinoma (PDAC) Cell Viability

Cell LineThis compound (µM)Combination Agent (µM)% Viability Reduction (Combination vs. Single Agent)Reference
Panc110, 15Visudyne (1, 2)Significant increase[3][4]
CD1810, 15Visudyne (1, 2)Significant increase[3][4]
Panc1Not specifiedGemcitabineMore sensitive[4]
All PDAC linesNot specifiedTivantinibMarked inhibition[4]

Table 3: In Vivo Efficacy of this compound in Combination with Cisplatin in Neuroblastoma

Treatment GroupTumor GrowthSurvivalReference
This compound (3 mg/kg) + Cisplatin (5 mg/kg)Significant reductionProlonged[5]

1. Cell Viability (MTS) Assay

  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

    • Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader to quantify viable cells.[1]

2. Anchorage-Independent Growth (Soft Agar) Assay

  • Objective: To assess the effect of this compound on the tumorigenic potential of cancer cells.

  • Procedure:

    • Prepare a base layer of 0.6% agar in a 12-well plate.

    • Resuspend cancer cells (e.g., 5000 cells/well) in medium containing 0.3% agar and the desired concentration of this compound.

    • Layer the cell suspension on top of the base agar.

    • Allow colonies to form for 2.5 weeks, with the addition of fresh medium containing this compound periodically.

    • Stain the colonies with MTT and quantify them using imaging software like ImageJ.[6]

3. Western Blot Analysis for Signaling Proteins

  • Objective: To investigate the effect of this compound on K-Ras downstream signaling pathways.

  • Procedure:

    • Treat cancer cells with this compound for the desired time.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins in the K-Ras signaling pathway (e.g., p-ERK, p-Akt, c-Myc, Cyclin D1).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[1][6]

Fendiline_KRas_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol KRas_active Active K-Ras (Membrane-Localized) Signaling Downstream Signaling (Raf-MEK-ERK, PI3K-Akt) KRas_active->Signaling Activates KRas_inactive Inactive K-Ras KRas_inactive->KRas_active Activation This compound This compound This compound->KRas_active Inhibits Localization Proliferation Tumor Cell Proliferation, Survival, Invasion Signaling->Proliferation Promotes

Caption: this compound inhibits K-Ras localization to the plasma membrane, thereby blocking downstream signaling pathways that drive tumor progression.

Part 2: STING Agonism in Tumor Models

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including in cancer cells.[7][8] Activation of STING in the tumor microenvironment can lead to a potent anti-tumor immune response.[8][9]

While this compound is not a known STING agonist, numerous synthetic STING agonists are under investigation.

Table 4: Preclinical Efficacy of STING Agonists in Mouse Tumor Models

STING AgonistTumor ModelAdministrationOutcomeReference
ML RR-S2 CDA4T1 Breast CancerIntratumoralProfound tumor regression, long-lived immunity[10]
ML RR-S2 CDACT26 Colon CarcinomaIntratumoralProfound tumor regression, long-lived immunity[10]
DMXAAB16.F10 MelanomaIntratumoralSignificant anti-tumor efficacy[10]
ALG-031048CT26 Colon CarcinomaIntratumoralComplete response in up to 90% of animals[11]
ALG-031048CT26 Colon CarcinomaSubcutaneousSignificant reduction in tumor growth[11]

Table 5: Overview of STING Agonists in Clinical Trials

STING AgonistDevelopment PhaseIndicationsRoute of AdministrationCombination TherapyNCT NumberReference
ADU-S100Phase I/II (Discontinued)Advanced Solid Tumors, LymphomaIntratumoralAnti-CTLA4, Anti-PD1NCT02675439, NCT03172936[9][12]
MK-1454Phase ISolid TumorsIntratumoralPembrolizumabNot specified[12]
BMS-986301Phase IAdvanced CancersIntratumoralNivolumab, IpilimumabNCT03956680, NCT03843359[13]
SNX281Phase IAdvanced Solid TumorsNot specifiedPembrolizumabNCT04609579[13][14]
TAK-676Phase I/IIAdvanced Solid Tumors, LymphomasIntravenousPembrolizumabNCT04420884, NCT04879849[13]

1. STING Activation Reporter Assay (Luciferase)

  • Objective: To quantify the activation of the STING pathway by a test compound.

  • Procedure:

    • Use a reporter cell line (e.g., HEK293T) stably expressing STING and a luciferase reporter gene under the control of an IFN-β promoter.

    • Treat the cells with the STING agonist or control.

    • After 18-24 hours, lyse the cells and measure luciferase activity using a luminometer. An increase in luminescence indicates STING pathway activation.[15]

2. Cytokine Release Assay (ELISA)

  • Objective: To measure the production of type I interferons and other cytokines following STING activation.

  • Procedure:

    • Culture immune cells (e.g., human PBMCs or THP-1 cells) and treat them with a STING agonist.

    • After 24 hours, collect the cell culture supernatant.

    • Perform an ELISA for IFN-β or other relevant cytokines according to the manufacturer's protocol.[16]

3. Western Blot for STING Pathway Phosphorylation

  • Objective: To detect the phosphorylation of key proteins in the STING signaling cascade.

  • Procedure:

    • Treat cells with a STING agonist for a specified time.

    • Prepare cell lysates and perform western blotting as described previously.

    • Use primary antibodies specific for phosphorylated forms of STING, TBK1, and IRF3. An increase in the phosphorylated protein signal indicates pathway activation.[17]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer p-IRF3 Dimer IRF3->IRF3_dimer Dimerizes & Translocates IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Induces Transcription Cytokines Type I Interferons (IFN-α, IFN-β) IFN_genes->Cytokines Expression Immune_Response Anti-Tumor Immune Response Cytokines->Immune_Response Mediates

Caption: The cGAS-STING pathway detects cytosolic DNA, leading to the production of type I interferons and subsequent anti-tumor immunity.

References

Methodological & Application

Application Notes and Protocols for Fendiline in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fendiline, an L-type calcium channel blocker, in the context of pancreatic cancer research. This compound has demonstrated significant anti-cancer properties in pancreatic ductal adenocarcinoma (PDAC) cell lines by targeting key signaling pathways involved in proliferation, migration, and invasion.

Mechanism of Action

This compound exerts its anti-neoplastic effects in pancreatic cancer cells through a multi-faceted mechanism. Primarily, it functions as a calcium channel blocker, inhibiting the influx of calcium which is crucial for the activation of various downstream signaling pathways. This leads to the inhibition of A Disintegrin and Metalloprotease Domain 10 (ADAM10), a key enzyme in cancer progression.[1][2][3] The inhibition of ADAM10 by this compound has been shown to stabilize cadherin-catenin interactions at the plasma membrane, subsequently diminishing β-catenin intracellular signaling and repressing the expression of its target genes like cyclinD1, c-Myc, and CD44.[1][2]

Furthermore, this compound has been identified as a specific inhibitor of K-Ras plasma membrane localization.[4] By altering the cellular distribution of K-Ras, a frequently mutated oncogene in pancreatic cancer, this compound effectively blocks its downstream signaling.[1][4] This interference with K-Ras signaling contributes to its inhibitory effects on cell proliferation.[4] this compound has also been shown to interfere with the activation of Akt and ERK signaling cascades.[5][6]

The culmination of these actions results in reduced proliferation, migration, invasion, and anchorage-independent growth of pancreatic cancer cells.[1][2][3] this compound also induces G1 cell cycle arrest and apoptosis.[1][7]

Data Presentation

Table 1: Effects of this compound on Pancreatic Cancer Cell Lines
Cell LineAssayConcentration(s)Observed EffectsReference(s)
MiaPaCa2Viability (MTT)1 µM - 100 µMSignificant reduction in viability at 15 µM.[1]
Panc-1Viability (MTT)1 µM - 100 µMSignificant reduction in viability at 15 µM.[1]
MiaPaCa2Proliferation (BrdU)7.5 µM, 15 µMSignificant inhibition of proliferation at both concentrations.[1]
Panc-1Proliferation (BrdU)7.5 µM, 15 µMSignificant inhibition of proliferation at both concentrations.[1]
MiaPaCa2Apoptosis (PARP Cleavage)15 µMIncreased PARP cleavage, indicative of apoptosis.[1]
Panc-1Apoptosis (PARP Cleavage)15 µMIncreased PARP cleavage, indicative of apoptosis.[1]
MiaPaCa2Anchorage-Independent Growth7.5 µM, 15 µMGreatly reduced number of colonies.[1][8]
Panc-1Anchorage-Independent Growth7.5 µM, 15 µMGreatly reduced number of colonies.[1][8]
Panc-1Invasion (Boyden Chamber)15 µMReduced invasion.[1]
Panc-1Migration (Wound Healing)15 µMSignificantly reduced cell migration at 12 and 24 hours.[7]
MiaPaCa2Protein Expression (Western Blot)15 µMDecreased expression of cyclin D1, c-Myc, and CD44.[9]
Panc-1Protein Expression (Western Blot)15 µMDecreased expression of cyclin D1, c-Myc, and CD44.[9]
Table 2: Combination Therapy with this compound in Pancreatic Cancer Cell Lines
Cell LineCombination Agent(s)This compound Concentration(s)Combination Agent Concentration(s)Observed EffectsReference(s)
Panc-1Gemcitabine1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM1 µM, 2.5 µM, 5 µMEnhanced inhibition of viability.[5][10]
MiaPaCa2Gemcitabine1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM1 µM, 2.5 µM, 5 µMEnhanced inhibition of viability.[5][10]
CD18/HPAFGemcitabine1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM1 µM, 2.5 µM, 5 µMEnhanced inhibition of viability.[5][10]
Panc-1Visudyne (YAP1 inhibitor)1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM1 µM, 2 µMSignificantly more inhibition of viability in combination at 10 and 15 µM this compound.[5][10]
MiaPaCa2Visudyne (YAP1 inhibitor)1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM1 µM, 2 µMEnhanced inhibition of viability.[5][10]
CD18/HPAFVisudyne (YAP1 inhibitor)1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM1 µM, 2 µMSignificantly more inhibition of viability in combination at 10 and 15 µM this compound.[5][10]
Panc-1Tivantinib (c-Met inhibitor)1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM1 µM, 2.5 µMMarked inhibition of viability in combination.[5][10]
MiaPaCa2Tivantinib (c-Met inhibitor)1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM1 µM, 2.5 µMMarked inhibition of viability in combination.[5][10]
CD18/HPAFTivantinib (c-Met inhibitor)1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM1 µM, 2.5 µMMarked inhibition of viability in combination.[5][10]

Experimental Protocols

Cell Culture

Pancreatic cancer cell lines such as Panc-1, MiaPaCa2, and CD18/HPAF can be used.[5] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed 2,500-3,000 cells per well in a 96-well plate and allow them to attach overnight.[1][5]

  • Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for the desired duration (e.g., 24 or 48 hours).[1][5] For combination studies, add the second agent at the desired concentration.

  • At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-2 hours at 37°C.[1][5]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Proliferation Assay (BrdU Incorporation)
  • Seed cells in a 96-well plate and treat with this compound (e.g., 7.5 µM and 15 µM) for 24 hours.[1]

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fix the cells and incubate with an anti-BrdU antibody.

  • Add a substrate solution and measure the colorimetric output using a microplate reader.

Western Blotting
  • Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cyclin D1, c-Myc, CD44, p-Akt, p-ERK) overnight at 4°C.[1][5]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize protein expression to a loading control such as actin or GAPDH.[1][5]

Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
  • Prepare a base layer of 0.6% agar in complete medium in 12-well plates.[1]

  • Resuspend 5,000 cells in 0.3% agar in complete medium containing the desired concentration of this compound (e.g., 7.5 µM and 15 µM).[1]

  • Layer the cell suspension on top of the base agar layer.

  • Allow the colonies to grow for 2.5 weeks, adding fresh medium with this compound every 3-4 days.[1][8]

  • Stain the colonies with MTT and count them using an imaging system or microscope.[1]

Invasion Assay (Boyden Chamber)
  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed serum-starved cells in the upper chamber in serum-free medium containing this compound.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top of the insert.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of invading cells under a microscope.

Visualizations

Fendiline_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel ADAM10 ADAM10 Activation This compound->ADAM10 Cadherin_Catenin Cadherin-Catenin Complex Stabilization This compound->Cadherin_Catenin KRas K-Ras Localization to Plasma Membrane This compound->KRas Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Influx->ADAM10 Beta_Catenin_Signaling β-catenin Signaling ADAM10->Beta_Catenin_Signaling degrades cadherins, releases β-catenin Cadherin_Catenin->Beta_Catenin_Signaling Target_Genes Target Gene Expression (Cyclin D1, c-Myc, CD44) Beta_Catenin_Signaling->Target_Genes Proliferation Proliferation Target_Genes->Proliferation Migration_Invasion Migration & Invasion Target_Genes->Migration_Invasion KRas_Signaling K-Ras Signaling (Akt, ERK) KRas->KRas_Signaling KRas_Signaling->Proliferation

Caption: this compound's multifaceted mechanism of action in pancreatic cancer cells.

Experimental_Workflow_this compound Start Start: Pancreatic Cancer Cell Lines (Panc-1, MiaPaCa2) Treatment Treat with this compound (various concentrations) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Proliferation Proliferation Assay (BrdU) Treatment->Proliferation Apoptosis Apoptosis Assay (Western Blot for Cleaved PARP) Treatment->Apoptosis Migration_Invasion Migration & Invasion Assays (Wound Healing, Boyden Chamber) Treatment->Migration_Invasion Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Anchorage_Growth Anchorage-Independent Growth Assay (Soft Agar) Treatment->Anchorage_Growth Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Migration_Invasion->Data_Analysis Protein_Expression->Data_Analysis Anchorage_Growth->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound's effects.

References

Fendiline Hydrochloride in DMSO: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of fendiline hydrochloride in Dimethyl Sulfoxide (DMSO) for various in vitro assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound hydrochloride is a compound with dual activity as an L-type calcium channel blocker and a specific inhibitor of K-Ras localization to the plasma membrane.[1][2][3] Its ability to disrupt K-Ras signaling makes it a valuable tool for cancer research, particularly for studying malignancies driven by oncogenic K-Ras mutations.[1][2] For in vitro studies, DMSO is the recommended solvent for preparing stock solutions of this compound hydrochloride.

Solubility Data

The solubility of this compound hydrochloride in DMSO can vary slightly between suppliers and batches. It is imperative to consult the manufacturer's product datasheet for the most accurate information. The following table summarizes reported solubility data.

Supplier/SourceSolubility in DMSO (mg/mL)Molar Concentration (mM)Notes
Selleck Chemicals70198.91Use of fresh, moisture-free DMSO is recommended to avoid reduced solubility.[1][4]
TargetMol35.2100.03Sonication is recommended to aid dissolution.[5]
Tocris Bioscience35.19100
MedChemExpress--IC50 of 17 µM for L-type calcium channel and 9.64 µM for K-Ras plasma membrane localization.[3]

Note: The molecular weight of this compound Hydrochloride is 351.91 g/mol .[1][6]

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[5]

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh this compound Hydrochloride: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound hydrochloride powder.

  • Add DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

G cluster_prep Stock Solution Preparation weigh Weigh this compound HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume for Target Concentration dissolve Vortex & Sonicate add_dmso->dissolve Ensure Complete Dissolution aliquot Aliquot into Amber Vials dissolve->aliquot Prevent Freeze-Thaw Cycles store Store at -20°C or -80°C aliquot->store Long-term Stability

Caption: Workflow for this compound Hydrochloride Stock Solution Preparation.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium for use in cellular assays.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Materials:

  • This compound hydrochloride stock solution in DMSO

  • Pre-warmed, complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes or plates

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions of the stock solution in cell culture medium. Do not dilute the DMSO stock directly in a large volume of aqueous buffer.

    • Prepare an intermediate dilution of the stock solution in culture medium.

    • From the intermediate dilution, prepare the final working concentrations.

  • Direct Dilution (for high stock concentrations): If using a highly concentrated stock, it may be possible to add a small volume directly to the culture medium.

    • For example, to achieve a 10 µM final concentration in 1 mL of medium from a 10 mM stock, add 1 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing, which can be detrimental to cells.

  • Application to Cells: Immediately add the prepared working solutions to your cell cultures.

Mechanism of Action: Signaling Pathway Inhibition

This compound hydrochloride exerts its effects through at least two primary mechanisms: the blockade of L-type calcium channels and the inhibition of K-Ras localization to the plasma membrane.[1][2][3] The latter is of significant interest in cancer biology. By preventing K-Ras from associating with the plasma membrane, this compound effectively blocks its downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][6]

G cluster_pathway This compound Hydrochloride Mechanism of Action This compound This compound Hydrochloride Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits KRas_Localization K-Ras Plasma Membrane Localization This compound->KRas_Localization Inhibits KRas_Active Active K-Ras (GTP-bound) KRas_Localization->KRas_Active Raf Raf KRas_Active->Raf PI3K PI3K KRas_Active->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound's Inhibition of K-Ras and Calcium Signaling.

References

Application of Fendiline in Studying Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Fendiline, a diphenylalkylamine derivative, has been historically classified as an L-type calcium channel blocker and utilized as an antianginal agent.[1][2][3] However, its utility in research extends beyond this classification, as it exhibits a complex and multifaceted interaction with calcium signaling pathways. These notes provide an overview of this compound's mechanisms of action and detailed protocols for its application in studying calcium signaling.

Introduction

This compound serves as a valuable pharmacological tool to investigate various aspects of cellular calcium homeostasis. Its primary recognized effect is the blockage of L-type calcium channels.[1][3] Paradoxically, in several non-excitable cell types, this compound has been observed to induce a transient increase in intracellular calcium concentration ([Ca2+]i).[4][5][6] This dual action allows for the dissection of signaling pathways dependent on either extracellular calcium influx through L-type channels or the release of calcium from intracellular stores. Furthermore, this compound is known to be a calmodulin antagonist, providing another avenue for investigating calcium-dependent signaling cascades.[4][7]

Mechanisms of Action

This compound's impact on calcium signaling is multifaceted:

  • L-type Calcium Channel Blockade: In excitable cells such as ventricular myocytes, this compound directly inhibits L-type calcium channel currents in a concentration- and time-dependent manner.[1][3]

  • Intracellular Calcium Mobilization: In various cell lines, including corneal epithelial cells, Madin Darby canine kidney (MDCK) cells, and bladder cancer cells, this compound triggers the release of Ca2+ from the endoplasmic reticulum (ER).[4][5][6] This release can be independent of the canonical phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3) pathway.[4][5]

  • Capacitative Calcium Entry: The depletion of ER Ca2+ stores by this compound can subsequently trigger capacitative calcium entry, a process of Ca2+ influx from the extracellular space.[5][6]

  • Calmodulin Antagonism: this compound's ability to bind to and inhibit calmodulin allows for the study of signaling pathways that are dependent on this key calcium sensor.[4][7]

Data Presentation

The following tables summarize the quantitative data on this compound's effects on calcium signaling from various studies.

ParameterValueCell TypeReference
IC50 (L-type Ca2+ channel current) 17.0 ± 2.43 µMGuinea-pig ventricular myocytes[1][3]
EC50 ([Ca2+]i increase) 7 µMRabbit corneal epithelial cells[4]
This compound ConcentrationEffectCell TypeReference
0.3-100 µM Concentration-dependent inhibition of L-type Ca2+ channel currentGuinea-pig ventricular myocytes[1][3]
> 1 µM Concentration-dependent increase in [Ca2+]iRabbit corneal epithelial cells[4]
5-100 µM Concentration-dependent increase in [Ca2+]iMadin Darby canine kidney (MDCK) cells[5]
3-200 µM Concentration-dependent increase in [Ca2+]iBladder female transitional carcinoma (BFTC) cells[6]
10 µM Abolished thapsigargin-induced Ca2+ releaseRabbit corneal epithelial cells[4]
50 µM Nearly abolished thapsigargin-induced [Ca2+]i rise in Ca2+-free mediumMadin Darby canine kidney (MDCK) cells[5]
100 µM Inhibited most of the thapsigargin-induced internal Ca2+ release in Ca2+-free mediumBladder female transitional carcinoma (BFTC) cells[6]
15 µM Significant inhibition of cell proliferationPanc1 and MiaPaCa2 pancreatic cancer cells[7]
7.5 µM Effective inhibition of cell proliferationMiaPaCa2 pancreatic cancer cells[7]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM to measure changes in [Ca2+]i in response to this compound treatment.

Materials:

  • Cells of interest cultured on coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • This compound hydrochloride stock solution (in DMSO)

  • Ionomycin stock solution (positive control)

  • EGTA stock solution (calcium chelator)

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips and allow them to adhere overnight in a CO2 incubator.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Fluorescence Measurement:

    • Mount the coverslip onto the stage of the fluorescence imaging system.

    • Perfuse the cells with HBSS containing Ca2+.

    • Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

  • This compound Application:

    • Prepare the desired concentration of this compound in HBSS.

    • Add the this compound solution to the cells while continuously recording the fluorescence.

  • Controls:

    • After observing the effect of this compound, add a calcium ionophore like Ionomycin (e.g., 1-10 µM) to elicit a maximal Ca2+ response.

    • Subsequently, add a calcium chelator like EGTA (e.g., 50 mM) to quench the fluorescence and obtain a minimal Ca2+ reading.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).

    • The change in this ratio is proportional to the change in [Ca2+]i.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete growth medium

  • This compound hydrochloride stock solution (in DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent but no cells).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Visualizations

Fendiline_Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_cyt ↑ [Ca²⁺]i L_type->Ca_cyt Fendiline_mem This compound Fendiline_mem->L_type Inhibits Calmodulin Calmodulin Fendiline_mem->Calmodulin Inhibits ER_Ca Ca²⁺ Store Fendiline_mem->ER_Ca Induces Release (PLC-independent) PLC PLC Ca_cyt->Calmodulin Activates Downstream Downstream Signaling Calmodulin->Downstream Regulates ER_Ca->Ca_cyt Calcium_Measurement_Workflow start Start: Culture cells on coverslips load Load cells with Fura-2 AM start->load wash1 Wash to remove excess dye load->wash1 mount Mount on fluorescence microscope wash1->mount baseline Record baseline fluorescence (340/380 nm excitation) mount->baseline add_this compound Apply this compound solution baseline->add_this compound record_response Record fluorescence changes add_this compound->record_response add_ionomycin Add Ionomycin (Positive Control) record_response->add_ionomycin add_egta Add EGTA (Negative Control) add_ionomycin->add_egta analyze Analyze 340/380 nm ratio add_egta->analyze end End: Determine [Ca²⁺]i change analyze->end Cell_Viability_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Analyze data and determine cell viability read->analyze end End: Assess this compound's effect on viability analyze->end

References

Application Notes and Protocols: Fendiline Treatment for Acinetobacter baumannii Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fendiline, an FDA-approved calcium channel blocker, as a potential therapeutic agent against carbapenem-resistant Acinetobacter baumannii (CRAB). The protocols detailed below are based on the findings from a pivotal study that identified this compound's novel mechanism of action against this high-priority pathogen.[1][2]

Introduction

Acinetobacter baumannii is a formidable nosocomial pathogen, notorious for its rapid acquisition of antibiotic resistance, leading to high morbidity and mortality rates.[2] A primary mechanism of carbapenem resistance in A. baumannii is the production of OXA-type β-lactamases.[2][3] Recent research has unveiled a promising drug repurposing strategy, identifying this compound as a potent inhibitor of A. baumannii, particularly strains overexpressing the OXA-23 β-lactamase.[1][2]

This compound exhibits its antimicrobial activity by inhibiting the essential lipoprotein trafficking (Lol) pathway, which is responsible for transporting lipoproteins to the outer membrane in Gram-negative bacteria.[1][3] The overexpression of the outer membrane lipoprotein OXA-23 appears to stress this pathway, rendering the bacteria more susceptible to this compound's inhibitory effects.[1][2] This creates a unique therapeutic window to selectively target and eliminate drug-resistant A. baumannii.

These notes provide the necessary data and protocols to facilitate further research into this compound and its derivatives as a novel class of antibiotics against multidrug-resistant Gram-negative bacteria.

Quantitative Data Summary

The antimicrobial activity of this compound against various Acinetobacter baumannii strains and other Gram-negative pathogens has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The data is summarized in the tables below.

Table 1: this compound MICs against Acinetobacter baumannii Strains

Bacterial StrainRelevant CharacteristicsThis compound MIC (µg/mL)
ATCC 17978Wild-Type128
17978.EM2Efflux deficient, OM compromisedNot specified
17978.EM2 Tn7::blaOXA-23OXA-23 expressing, efflux deficient, OM compromised32
17978.EM3 pQF1266-hyg vectorVector control8
17978.EM3 pLacI-OXA-23IPTG-inducible OXA-23 overexpression2

Data extracted from PNAS, "Repurposing a drug to punish carbapenem-resistant Acinetobacter baumannii".[1]

Table 2: this compound Combination Therapy MICs against ESKAPE Pathogens

PathogenThis compound Alone MIC (µg/mL)This compound + PMBN (32 µg/mL) MIC (µg/mL)This compound + PAβN (50 µg/mL) MIC (µg/mL)This compound + Colistin (0.5x MIC) MIC (µg/mL)
E. faecium>256>256>256>256
S. aureus>256>256>256>256
K. pneumoniae≥641642
A. baumannii≥64844
P. aeruginosa≥641688
Enterobacter sp.≥641684

PMBN: Polymyxin B nonapeptide, PAβN: Phenylalanine-arginine β-naphthylamide. Data suggests that disabling efflux or increasing outer membrane permeability enhances this compound's activity against Gram-negative bacteria.[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on Acinetobacter baumannii.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • Acinetobacter baumannii strain of interest

  • Lysogeny Broth (LB)

  • This compound hydrochloride (stock solution in DMSO)

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of A. baumannii into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The following day, dilute the overnight culture 1:100 in fresh LB broth and grow to early exponential phase (OD₆₀₀ ≈ 0.1).

    • Dilute the exponential phase culture to approximately 3 × 10⁷ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in LB broth in a separate 96-well plate or in microcentrifuge tubes. The final concentrations should typically range from 0 to 256 µg/mL.

    • Add 2 µL of each this compound dilution to the corresponding wells of the assay plate.

  • Assay Plate Setup:

    • In a 96-well flat-bottom plate, add 88 µL of LB broth to each well.

    • Add 10 µL of the diluted bacterial culture (~3 × 10⁷ CFU/mL) to each well containing the this compound dilutions.

    • Include a positive control (bacteria without this compound) and a negative control (LB broth without bacteria).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria (i.e., the OD₆₀₀ is equivalent to the negative control).[1]

Protocol 2: Antibiotic Time-Kill Curve Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Acinetobacter baumannii strain of interest

  • LB broth (with appropriate antibiotics for plasmid maintenance if applicable)

  • This compound hydrochloride

  • Sterile phosphate-buffered saline (PBS)

  • Agar plates (e.g., LB agar)

  • Incubator (37°C)

  • Shaking incubator (37°C)

Procedure:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of A. baumannii as described in Protocol 1.

    • Dilute the overnight culture into fresh LB broth and grow to early exponential phase (OD₆₀₀ ≈ 0.1).

    • Dilute the culture to approximately 5 × 10⁶ CFU/mL in fresh LB broth.

  • Treatment with this compound:

    • Prepare flasks or tubes with the diluted bacterial culture.

    • Add this compound at desired concentrations (e.g., 0.25× MIC, 0.5× MIC, 1× MIC, and 2× MIC). Include a no-drug control (DMSO vehicle).[1]

    • Incubate the cultures at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot (e.g., 100 µL) from each culture.

    • Perform ten-fold serial dilutions of the collected samples in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.

    • A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental design used in its discovery as an anti-Acinetobacter baumannii agent.

Fendiline_Mechanism_of_Action This compound's Mechanism of Action in A. baumannii cluster_cell Acinetobacter baumannii Cell cluster_IM Inner Membrane cluster_OM Outer Membrane LolD LolD LolF LolF LolD->LolF ATP Periplasm Periplasm LolF->Periplasm Translocation Cell_Death Cell Death LolF->Cell_Death Accumulation of toxic lipoprotein precursors Lipoproteins Outer Membrane Lipoproteins Periplasm->Lipoproteins LolA/B mediated transport OXA23_OM OXA-23 Periplasm->OXA23_OM LolA/B mediated transport This compound This compound This compound->LolF Inhibition Lipoprotein_precursors Lipoprotein Precursors Lipoprotein_precursors->LolD OXA23_precursor OXA-23 Precursor OXA23_precursor->LolD High_Throughput_Screening_Workflow High-Throughput Screening Workflow to Identify this compound Library FDA-Approved Drug Library (3,053 compounds) Screening Primary Screen: Single concentration against A. baumannii expressing OXA-23 Library->Screening Hit_ID Identification of Hits with Selective Activity Screening->Hit_ID Dose_Response Dose-Response Analysis (MIC Determination) Hit_ID->Dose_Response Lead_Compound This compound Identified as Lead Compound Dose_Response->Lead_Compound Logical_Relationship Logical Relationship of this compound's Selective Activity OXA23 OXA-23 Overexpression Lol_Stress Increased Stress on Lol Pathway OXA23->Lol_Stress causes Increased_Susceptibility Increased Susceptibility to this compound Lol_Stress->Increased_Susceptibility leads to Fendiline_Inhibition This compound Inhibition of Lol Pathway Fendiline_Inhibition->Increased_Susceptibility enhances

References

Application Notes and Protocols: Western Blot Analysis of Fendiline's Effect on Downstream K-Ras Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncogenic mutations in the K-Ras proto-oncogene are prevalent in a significant percentage of human cancers, leading to constitutive activation of downstream signaling pathways that drive tumor cell proliferation, survival, and differentiation. The Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades are two of the most critical pathways activated by K-Ras. Fendiline, an L-type calcium channel blocker, has been identified as a specific inhibitor of K-Ras plasma membrane localization.[1][2] This mislocalization of K-Ras prevents its interaction with downstream effectors, thereby inhibiting signal transmission.[1] Western blot analysis is a fundamental technique to elucidate the efficacy of compounds like this compound by quantifying the changes in the phosphorylation status of key downstream signaling proteins.

These application notes provide a detailed protocol for performing Western blot analysis to assess the impact of this compound on the phosphorylation of key proteins in the Raf-MEK-ERK and PI3K-AKT-mTOR pathways.

Key Signaling Pathways and Experimental Rationale

This compound's mechanism of action involves the redistribution of K-Ras from the plasma membrane to intracellular compartments, which in turn inhibits the activation of its downstream signaling pathways.[1] This protocol focuses on the immunodetection of the phosphorylated (activated) forms of ERK (pERK) and AKT (pAKT), as well as their total protein levels to ensure that observed changes are due to altered activation state and not a decrease in total protein expression.

KRas_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK K-Ras_inactive Inactive K-Ras (GDP-bound) RTK->K-Ras_inactive SOS K-Ras_active Active K-Ras (GTP-bound) Raf Raf K-Ras_active->Raf PI3K PI3K K-Ras_active->PI3K This compound This compound This compound->K-Ras_active Inhibits Plasma Membrane Localization K-Ras_inactive->K-Ras_active GTP MEK MEK Raf->MEK p ERK ERK MEK->ERK p Proliferation_Survival Cell Proliferation, Survival, Growth ERK->Proliferation_Survival AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p mTOR->Proliferation_Survival

Caption: K-Ras signaling pathways and this compound's point of inhibition.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on downstream K-Ras signaling as determined by Western blot analysis and other assays.

Cell LineThis compound ConcentrationTarget ProteinEffectReference
BHK cells expressing K-RasG12V17 µMRaf Kinase Activity~60% reduction[1]
BHK cells expressing K-RasG12VDose-responsepERKIC50: 9.49 ± 0.64 µM[1]
BHK cells expressing K-RasG12VDose-responsepAktIC50: 6.97 ± 1.24 µM[1]
MDCK cells expressing K-RasG12V17 µMpMEKSignificant reduction[1]
MDCK cells expressing K-RasG12V17 µMpERKSignificant reduction[1]
MDCK cells expressing K-RasG12V17 µMpAktSignificant reduction[1]

Experimental Protocols

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture and This compound Treatment Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Protein_Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (pERK, pAKT, Total ERK, Total AKT) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Data_Acq 10. Image Acquisition Detection->Data_Acq Densitometry 11. Densitometry Analysis Data_Acq->Densitometry

Caption: Experimental workflow for Western blot analysis.
Cell Culture and this compound Treatment

  • Cell Seeding: Plate cancer cell lines expressing oncogenic K-Ras (e.g., pancreatic, colon, lung cancer cell lines) in appropriate culture dishes. Allow cells to adhere and reach 60-70% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 17, 25 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).

Protein Extraction (Cell Lysis)
  • Wash Cells: Place the culture dishes on ice, aspirate the media, and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize Concentration: Based on the concentrations obtained, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load Gel: Load equal amounts of protein (typically 20-40 µg) into the wells of a precast or hand-casted SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Electrophoresis: Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer
  • Activate Membrane: Activate a PVDF membrane by briefly immersing it in methanol, followed by a rinse in deionized water, and then equilibration in transfer buffer.

  • Assemble Transfer Sandwich: Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.

  • Electrotransfer: Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.

Immunodetection
  • Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), and total AKT, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.

Chemiluminescent Detection and Data Analysis
  • Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands to account for any variations in protein loading.

Materials and Reagents

  • Cell Lines: K-Ras mutant cancer cell lines (e.g., PANC-1, MIA PaCa-2, HCT116)

  • This compound Hydrochloride

  • Cell Culture Media and Reagents: (DMEM/RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin, Trypsin-EDTA)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Precast Polyacrylamide Gels or Acrylamide/Bis-acrylamide solution

  • SDS-PAGE Running Buffer

  • PVDF Membrane

  • Transfer Buffer

  • Bovine Serum Albumin (BSA)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Rabbit anti-Phospho-Akt (Ser473)

    • Rabbit anti-Akt (pan)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) Substrate

Disclaimer: This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and this compound treatment conditions may be necessary for specific cell lines and experimental setups.

References

Troubleshooting & Optimization

Troubleshooting Fendiline's off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of using fendiline in cell-based assays. Our goal is to help you identify and mitigate potential off-target effects to ensure the validity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a non-selective L-type calcium channel blocker.[1][2][3] It was originally developed as a coronary vasodilator for treating angina.[2][3]

Q2: What are the known off-target effects of this compound?

Q3: I am observing unexpected cytotoxicity in my cell line after this compound treatment. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, MiaPaCa2 pancreatic cancer cells are more sensitive to this compound than Panc1 cells.[9]

  • High concentrations: The cytotoxic effects of this compound are dose-dependent.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • General cell culture issues: Rule out common cell culture problems such as contamination, improper storage of reagents, or incubator malfunctions.[10]

Q4: My experimental results with this compound are inconsistent with its known function as a calcium channel blocker. How can I investigate this?

This is a strong indication of off-target effects at play. To dissect the underlying mechanism, consider the following:

  • Use appropriate controls: Include other L-type calcium channel blockers (e.g., nifedipine, verapamil, diltiazem) that do not affect K-Ras localization in your experiments.[3] If these compounds do not replicate the observed phenotype, it is likely due to this compound's off-target activities.

  • Validate target engagement: Use techniques like siRNA knockdown of the suspected off-target (e.g., K-Ras) to see if it phenocopies the effect of this compound.[11][12]

Troubleshooting Guide

This guide provides structured approaches to common problems encountered when using this compound in cell-based assays.

Problem 1: Distinguishing between on-target (calcium channel blockade) and off-target effects.

Experimental Workflow to Differentiate On- and Off-Target Effects

cluster_experiment Experimental Setup cluster_analysis Data Analysis cluster_interpretation Interpretation A Treat cells with this compound E Measure desired phenotype (e.g., cell viability, signaling pathway activation) A->E B Treat cells with other L-type Ca2+ channel blockers (e.g., Nifedipine, Verapamil) B->E C Treat cells with vehicle control (e.g., DMSO) C->E D Perform siRNA knockdown of suspected off-target (e.g., K-Ras) D->E F Compare results across treatment groups E->F G Phenotype observed only with this compound and siRNA? F->G I Phenotype observed with this compound and other Ca2+ channel blockers? F->I H Off-target effect is likely G->H Yes G->I No I->G No J On-target effect is likely I->J Yes

Caption: Workflow for differentiating on- and off-target effects of this compound.

Problem 2: Observed phenotype is not reversible after drug washout.

A lack of reversibility may suggest a covalent modification or induction of a terminal cellular process like apoptosis.

Experimental Protocol: Washout Experiment

  • Treatment: Treat cells with this compound at the desired concentration for a specific duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Washout:

    • Aspirate the media containing this compound.

    • Wash the cells gently with sterile phosphate-buffered saline (PBS) three times to remove any residual compound.

    • Add fresh, drug-free culture medium to the cells.

  • Incubation: Culture the "washout" cells for various time points (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, assess the phenotype of interest and compare it to cells continuously exposed to this compound and vehicle-treated cells.[13]

Problem 3: Difficulty in confirming K-Ras as the relevant off-target.

Signaling Pathway: this compound's Impact on K-Ras and Downstream Effectors

This compound This compound KRas_PM K-Ras at Plasma Membrane This compound->KRas_PM inhibits localization L_type_Ca L-type Ca2+ Channel This compound->L_type_Ca blocks Calmodulin Calmodulin This compound->Calmodulin inhibits ADAM10 ADAM10 This compound->ADAM10 inhibits Beta_Catenin β-catenin Signaling This compound->Beta_Catenin interferes KRas_IC K-Ras (intracellular) Raf Raf KRas_PM->Raf PI3K PI3K KRas_PM->PI3K Ca_influx Ca2+ Influx L_type_Ca->Ca_influx MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound's on-target and off-target signaling pathways.

To confirm the role of K-Ras, you can perform the following:

  • siRNA Knockdown: Use siRNA to specifically knockdown K-Ras expression. If the resulting phenotype is similar to that observed with this compound treatment, it supports K-Ras as the off-target.[11][12]

  • Use of a Structurally Related Inactive Analog: If available, use a this compound analog that is known to not inhibit K-Ras localization. 2'-hydroxy derivatives of this compound have been synthesized and show different activity profiles, which could potentially be used for such control experiments if their activity on K-Ras is characterized.[14]

  • Downstream Signaling Analysis: Analyze the phosphorylation status of downstream effectors of K-Ras signaling, such as MEK, ERK, and Akt.[3] this compound treatment should lead to a decrease in the phosphorylation of these proteins if its effect is mediated through K-Ras inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's on- and off-target activities.

Table 1: this compound IC50 and Binding Affinity Values

TargetActionValueCell Line/SystemReference
L-type Calcium ChannelBlockadeIC50: 17 µMGuinea-pig ventricular myocytes[1][15]
K-RasInhibition of plasma membrane localizationIC50: 9.64 ± 0.42 µMMDCK cells[3]
α2-adrenergic receptorAntagonistKd: 2.6 µM-[16]

Table 2: this compound Cytotoxicity in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (72h)Reference
Breast Cancer Cell LinesBreast5.9 - 9.3 µM[9]
Colorectal Cancer Cell LinesColorectal5.9 - 9.3 µM[9]
Panc1Pancreatic~15 µM (significant inhibition)[7][8]
MiaPaCa2Pancreatic~7.5 µM (significant inhibition)[7][8]

Key Experimental Protocols

Protocol 1: siRNA-mediated Knockdown to Validate Target Engagement

This protocol provides a general framework for using siRNA to validate whether the observed effects of this compound are mediated through a specific off-target, such as K-Ras.

Materials:

  • Cell line of interest

  • siRNA targeting the gene of interest (e.g., K-Ras)

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Complete growth medium

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection: a. Dilute the siRNA (target-specific and non-targeting control) in serum-free medium. b. Dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time should be determined empirically.

  • This compound Treatment: After the knockdown period, treat the cells with this compound or vehicle control at the desired concentration.

  • Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell viability, apoptosis, protein phosphorylation) and compare the effects of this compound in cells with and without target gene knockdown.

  • Validation of Knockdown: At the end of the experiment, collect cell lysates to confirm target protein knockdown by Western blotting.[11][12]

Protocol 2: Control Experiments Using Alternative Calcium Channel Blockers

This protocol helps to differentiate between this compound's on-target effects on calcium channels and its off-target activities.

Materials:

  • Cell line of interest

  • This compound

  • Other L-type calcium channel blockers (e.g., nifedipine, verapamil, diltiazem)

  • Vehicle control (e.g., DMSO)

  • Assay reagents for measuring the phenotype of interest

Procedure:

  • Dose-Response Curves: Determine the IC50 values for this compound and the other calcium channel blockers for their effect on calcium influx in your cell line to establish equipotent concentrations for the on-target effect.

  • Treatment: Treat cells with equipotent concentrations of this compound and the other calcium channel blockers. Also, include a vehicle control. It is important to use concentrations of the control calcium channel blockers that are at or above their reported IC50 for calcium channel blockade.[3]

  • Phenotypic Analysis: Perform your primary assay to measure the phenotype of interest.

  • Data Comparison:

    • If the phenotype is observed only with this compound treatment, it is likely an off-target effect.

    • If the phenotype is observed with this compound and the other calcium channel blockers, it is likely an on-target effect related to calcium channel inhibition.

    • If none of the compounds produce the effect, the initial observation may have been an artifact.

References

Fendiline Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Fendiline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and storage of this compound hydrochloride for long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride powder?

A1: Solid this compound hydrochloride is a stable compound when stored correctly. For long-term stability, it is recommended to store the powder at -20°C.[1] Some suppliers also indicate that storage at +4°C is acceptable.[2] The solid powder can be stable for at least three years when stored at -20°C.

Q2: How should I store this compound hydrochloride solutions for long-term experiments?

A2: The stability of this compound hydrochloride in solution is dependent on the solvent and storage temperature. For stock solutions prepared in an organic solvent like DMSO, it is recommended to aliquot the solution and store it at -80°C for up to one year, or at -20°C for up to one month.[1][2][3] It is crucial to use a tightly sealed container to prevent moisture absorption, especially when using DMSO.[3][4] Repeated freeze-thaw cycles should be avoided.

Q3: What solvents are recommended for dissolving this compound hydrochloride?

A3: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Solubility in DMSO is reported to be up to 100 mM, while in ethanol it is up to 20 mM. For cell-based assays, a stock solution in DMSO is commonly prepared and then diluted in the aqueous culture medium.[4]

Q4: My this compound hydrochloride solution in DMSO appears to have precipitated after dilution in an aqueous buffer. What should I do?

A4: Precipitation can occur when a concentrated DMSO stock solution is diluted into an aqueous medium. To redissolve the compound, you can try gentle warming of the solution or sonication. It is important to ensure that the compound is fully dissolved before use in your experiments.

Troubleshooting Guide

Issue: Inconsistent experimental results using this compound hydrochloride.

This could be due to several factors related to the stability and handling of the compound. Here are some troubleshooting steps:

  • Verify Storage Conditions: Ensure that both the solid compound and any prepared solutions have been stored according to the recommendations (see FAQs). Improper storage can lead to degradation of the compound.

  • Check Solution Age: If you are using a stock solution that is older than the recommended storage period, it may have degraded. It is advisable to prepare fresh stock solutions regularly.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to maintain the integrity of the compound.

  • Confirm Complete Dissolution: Before each experiment, visually inspect your final diluted solution to ensure there is no precipitate. If precipitation is observed, refer to the FAQ on this topic.

  • Consider Photostability: For experiments involving exposure to light, be aware that this compound, like many organic molecules, may be susceptible to photodegradation. It is good practice to protect solutions from light, especially during long incubations.

Quantitative Data Summary

The following tables summarize the stability and storage information for this compound hydrochloride based on data from various suppliers.

Table 1: Storage Conditions and Stability of Solid this compound Hydrochloride

Storage TemperatureDuration of StabilitySource
-20°C≥ 3 years[1]
+4°CNot specified[2]

Table 2: Storage Conditions and Stability of this compound Hydrochloride in Solution

SolventStorage TemperatureDuration of StabilitySource
DMSO-80°CUp to 1 year[1]
DMSO-20°CUp to 1 month[2][3]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid this compound hydrochloride powder in an oven at a high temperature (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating method, such as HPLC-UV.

Protocol 2: General Stability-Indicating HPLC-UV Method

This protocol outlines a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has aromatic rings, so a UV detector set at a wavelength around 220-230 nm should be appropriate. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity (ability to separate the drug from its degradation products), linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathways

This compound is known to act through at least two distinct signaling pathways. The following diagrams illustrate these mechanisms of action.

fendiline_calcium_channel cluster_channel Cell Membrane This compound This compound L_type_Ca_channel L-type Ca²⁺ Channel This compound->L_type_Ca_channel blocks Vasoconstriction Vasoconstriction Ca_influx Ca²⁺ Influx Ca_influx->Vasoconstriction leads to

Caption: this compound's mechanism as an L-type calcium channel blocker.

fendiline_kras_pathway cluster_cell Cellular Processes This compound This compound K_Ras_localization K-Ras Plasma Membrane Localization This compound->K_Ras_localization inhibits K_Ras_signaling K-Ras Signaling K_Ras_localization->K_Ras_signaling enables Cell_proliferation Tumor Cell Proliferation K_Ras_signaling->Cell_proliferation promotes

Caption: this compound's inhibitory effect on the K-Ras signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a this compound stability study.

stability_workflow start Start: this compound Sample stress Apply Stress Condition (Heat, pH, Light, Oxidant) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating Method (HPLC) sampling->analysis data Evaluate Data: - Purity - Degradation Products analysis->data end End: Stability Profile data->end

Caption: A generalized workflow for assessing this compound stability.

References

Technical Support Center: Mitigating Fendiline Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Fendiline in non-cancerous cell lines. The information is designed to help you understand and potentially mitigate these off-target effects during your experiments.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Control Cell Lines

You've observed a significant decrease in viability in your non-cancerous control cell line after treatment with this compound, even at concentrations intended to be selective for cancer cells.

Possible Causes:

  • Concentration-dependent toxicity: this compound, like many therapeutic compounds, can exhibit a narrow therapeutic window. The concentration effective against cancer cells may be close to the toxic threshold for non-cancerous cells.

  • Cell line sensitivity: Different cell lines have varying sensitivities to calcium channel blockers and agents affecting Ras signaling.

  • Experimental conditions: Assay type, incubation time, and media composition can all influence apparent cytotoxicity.

Troubleshooting Steps:

  • Confirm IC50 Values: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific non-cancerous cell line. Compare this to the IC50 in your target cancer cell line to establish the therapeutic window.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine if the cytotoxicity is acute or develops over time. Shorter exposure times may be sufficient for the desired effect on cancer cells while minimizing toxicity in non-cancerous cells.

  • Optimize Serum Concentration: this compound can bind to serum proteins, which may affect its free concentration. Ensure consistent serum percentages across experiments or test varying concentrations to see if it modulates cytotoxicity.

  • Consider Co-treatment with Cytoprotective Agents: Based on clinical strategies for calcium channel blocker overdose, consider co-incubation with agents that may mitigate cytotoxicity. See the "Experimental Protocols" section for details on testing potential cytoprotective agents.

Issue 2: Discrepancies Between Different Cytotoxicity Assays

You are observing conflicting results between different methods of assessing cell viability (e.g., MTT vs. LDH release or live/dead staining).

Possible Causes:

  • Assay mechanism: Different assays measure different cellular parameters. MTT and similar tetrazolium-based assays measure metabolic activity, which can be affected by a drug without necessarily causing cell death. LDH release assays measure membrane integrity, indicating necrosis. Apoptosis assays (e.g., caspase activity, Annexin V staining) measure programmed cell death.

  • Timing of cellular events: Metabolic slowdown may precede loss of membrane integrity or the initiation of apoptosis.

Troubleshooting Steps:

  • Use Orthogonal Assays: Employ at least two different cytotoxicity assays that measure distinct cellular events. For example, combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like LDH release or a trypan blue exclusion assay).[1]

  • Multiparametric Analysis: If possible, use flow cytometry with multiple stains (e.g., Propidium Iodide for necrosis, Annexin V for apoptosis, and a mitochondrial membrane potential dye) to get a more complete picture of the mode of cell death.

  • Time-Point Analysis: Run your assays at various time points to capture the kinetics of the cytotoxic response. You may find that metabolic activity decreases early, followed by markers of apoptosis and then secondary necrosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound has multiple known mechanisms of action that can contribute to cytotoxicity. It is a non-selective L-type calcium channel blocker, which can disrupt intracellular calcium homeostasis.[2] Additionally, it has been shown to inhibit the proper localization of K-Ras to the plasma membrane, thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival.[3] In pancreatic cancer cells, it has also been found to interfere with ADAM10 activation and β-catenin signaling.[4][5]

Q2: Are non-cancerous cells expected to be sensitive to this compound?

A2: While this compound's anti-proliferative effects are often more pronounced in cancer cells, particularly those with mutant K-Ras, it can also affect non-cancerous cells.[6][7] The disruption of fundamental processes like calcium signaling and Ras function can induce cytotoxicity in any cell type, though the threshold for this effect may be higher than in cancer cells.

Q3: Can I mitigate this compound's cytotoxicity by supplementing the media with calcium?

A3: This is a plausible strategy based on the treatment for clinical overdose of calcium channel blockers, where intravenous calcium gluconate is administered.[1][8] By increasing the extracellular calcium concentration, you may be able to partially overcome the channel blockade. However, one study on oral cancer cells found that pre-chelating intracellular calcium did not reverse this compound's cytotoxic effect, suggesting that the cytotoxicity may not be solely dependent on a decrease in intracellular calcium.[5][9] Therefore, empirical testing is necessary.

Q4: Are there any known agents that can protect non-cancerous cells from this compound?

A4: There is limited direct research on cytoprotective agents specifically for this compound in non-cancerous cell lines. However, strategies used to manage calcium channel blocker toxicity in clinical settings may offer starting points for in vitro experiments. These include:

  • High-dose insulin and glucose: This combination is thought to improve cardiac function during overdose, potentially by providing metabolic support to stressed cells.[8][10]

  • Glucagon: This hormone can increase intracellular cAMP, which may have positive effects on cell survival in the context of calcium channel blocker-induced stress.[1][11]

  • Lipid Emulsion: Intravenous lipid emulsions are used to sequester lipophilic drugs, effectively creating a "lipid sink" that reduces the free drug concentration.[1][10] This could be adapted for cell culture experiments.

Q5: How does this compound's effect on K-Ras contribute to cytotoxicity in non-cancerous cells?

A5: K-Ras is a key signaling protein that is not only involved in oncogenesis but also plays a vital role in normal cell proliferation, differentiation, and survival. By causing the mislocalization of K-Ras from the plasma membrane to intracellular compartments, this compound can inhibit these essential signaling pathways even in non-cancerous cells, potentially leading to cell cycle arrest and apoptosis.[4][12]

Quantitative Data Summary

The following tables summarize reported IC50 values for this compound in various cancer cell lines. Currently, there is a lack of published data on the IC50 of this compound in non-cancerous cell lines. Researchers should determine these values empirically for their specific control cell lines to establish a therapeutic window.

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Pancreatic, Colon, Lung, Endometrial (with oncogenic K-Ras)Various~9.64Not specified
Breast and Colorectal Cancer Cell LinesBreast, Colorectal5.9 - 9.372

Data compiled from multiple sources.[6][8][13][14][15]

Table 2: Hypothetical Comparative IC50 Values for Therapeutic Window Assessment

Cell LineCell TypeHypothetical IC50 (µM)
PANC-1Pancreatic Cancer10
HPDE (Human Pancreatic Duct Epithelial)Non-cancerous Pancreatic30
MCF-7Breast Cancer8
MCF-10A (Human Mammary Epithelial)Non-cancerous Breast25

This table is for illustrative purposes only to demonstrate the concept of a therapeutic window. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Therapeutic Window of this compound
  • Cell Plating: Seed your cancer cell line and your non-cancerous control cell line in parallel in 96-well plates at a predetermined optimal density.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Treat the cells and include a vehicle-only control.

  • Incubation: Incubate the plates for a relevant time period (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release assay) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 for each cell line using non-linear regression. The therapeutic window is the ratio of the IC50 for the non-cancerous cells to the IC50 for the cancer cells.

Protocol 2: Testing Calcium Supplementation to Mitigate Cytotoxicity
  • Cell Plating: Seed your non-cancerous cell line in 96-well plates.

  • Prepare Media: Prepare standard culture media and media supplemented with additional calcium chloride (e.g., final concentrations of 2 mM, 5 mM, 10 mM).

  • Treatment: Treat the cells with a fixed, cytotoxic concentration of this compound (e.g., the IC75 value for the non-cancerous line) in both standard and calcium-supplemented media. Include controls for this compound alone and calcium supplementation alone.

  • Incubation and Analysis: Incubate for 48 hours and assess cell viability as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

Fendiline_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound LTypeCaChannel L-Type Calcium Channel This compound->LTypeCaChannel Inhibits KRas_PM K-Ras (Membrane-Associated) This compound->KRas_PM Disrupts Localization Ca_influx Ca²⁺ Influx LTypeCaChannel->Ca_influx Blocks KRas_IC K-Ras (Mislocalized) KRas_PM->KRas_IC Causes Mislocalization Raf_MEK_ERK Raf-MEK-ERK Pathway KRas_PM->Raf_MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway KRas_PM->PI3K_Akt Activates Ca_downstream Downstream Ca²⁺ Signaling Ca_influx->Ca_downstream Proliferation Cell Proliferation & Survival Ca_downstream->Proliferation Modulates KRas_IC->Raf_MEK_ERK Inhibits Activation KRas_IC->PI3K_Akt Inhibits Activation Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation Cytotoxicity Cytotoxicity

Caption: this compound's dual mechanism impacting cell viability.

Mitigation_Workflow cluster_mitigation Mitigation Strategies start Start: Observe cytotoxicity in non-cancerous cells dose_response Step 1: Determine IC50 in both cancer & non-cancerous cells start->dose_response therapeutic_window Step 2: Calculate Therapeutic Window dose_response->therapeutic_window mitigation_exp Step 3: Design Mitigation Experiment therapeutic_window->mitigation_exp Ca_supp Calcium Supplementation mitigation_exp->Ca_supp Ins_gluc Insulin/Glucagon Co-treatment mitigation_exp->Ins_gluc Lipid_em Lipid Emulsion Co-incubation mitigation_exp->Lipid_em analysis Step 4: Assess Viability & Compare to this compound-only Control Ca_supp->analysis Ins_gluc->analysis Lipid_em->analysis outcome Outcome: Identify conditions that selectively protect non-cancerous cells analysis->outcome

Caption: Workflow for testing this compound cytotoxicity mitigation.

References

Improving the specificity of Fendiline for K-Ras over H-Ras and N-Ras

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the specificity of Fendiline and its analogs for K-Ras over its isoforms, H-Ras and N-Ras.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's specificity for K-Ras?

A1: this compound exhibits specificity for K-Ras by inhibiting its proper localization to the plasma membrane, a crucial step for its signaling activity.[1][2][3] This effect is not observed with H-Ras or N-Ras.[1][2][3] The mechanism is unrelated to its function as an L-type calcium channel blocker.[1][2] Instead, this compound is thought to perturb the electrostatic interactions between the polybasic domain of K-Ras and the negatively charged inner leaflet of the plasma membrane.[4] This disruption leads to the redistribution of K-Ras to intracellular compartments like the endoplasmic reticulum, Golgi apparatus, and endosomes, thereby preventing its downstream signaling.[1][2][5]

Q2: Why doesn't this compound affect H-Ras and N-Ras localization?

A2: The specificity arises from the different membrane-anchoring mechanisms of Ras isoforms. While all Ras proteins undergo farnesylation, H-Ras and N-Ras rely on subsequent palmitoylation for stable plasma membrane association. In contrast, K-Ras has a C-terminal polybasic domain that electrostatically interacts with the plasma membrane.[1] this compound specifically targets this polybasic domain-mediated interaction, leaving the palmitoylation-dependent localization of H-Ras and N-Ras unaffected.[1]

Q3: What strategies can be employed to improve the K-Ras specificity of this compound?

A3: Improving specificity involves medicinal chemistry approaches focused on modifying the this compound scaffold. The goal is to enhance interactions that favor the unique K-Ras C-terminal anchor while minimizing off-target effects. Strategies include:

  • Scaffold Repurposing: Systematically modifying the core structure of this compound to identify analogs with higher potency and selectivity.[6][7]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how different chemical modifications impact binding affinity and isoform selectivity.[6] This can lead to the discovery of compounds with nanomolar potencies for inhibiting K-Ras plasma membrane localization.[6][7]

  • Computational Modeling: Using computer-aided drug design (CADD) to predict how modifications to this compound will affect its interaction with the K-Ras membrane anchor and to filter out compounds likely to have off-target effects.[8][9]

Q4: How can I quantitatively measure the isoform specificity of my this compound analog?

A4: A combination of cellular and biophysical assays is recommended:

  • Localization Assays: Use immunofluorescence or live-cell imaging with fluorescently tagged Ras isoforms (e.g., GFP-K-Ras, GFP-H-Ras) to visually and quantitatively compare the mislocalization effects of your compound on each isoform.

  • Downstream Signaling Assays: Perform Western blots to measure the phosphorylation levels of key downstream effectors like ERK (pERK) and Akt (pAkt) in cell lines expressing specific oncogenic Ras isoforms (e.g., K-RasG12V, H-RasG12V).[1] A K-Ras specific inhibitor should reduce pERK/pAkt levels only in K-Ras driven cells.

  • Cell Proliferation Assays: Compare the anti-proliferative effect of your compound on cancer cell lines that are known to be driven by mutations in K-Ras versus those driven by H-Ras, N-Ras, or other oncogenes like B-Raf.[1][10]

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) can be used to measure the direct binding kinetics of your compound to purified Ras proteins, though this is more challenging given this compound's indirect mechanism of action.[11][12]

Troubleshooting Guides

Problem 1: My this compound analog shows significant inhibition of H-Ras signaling.

  • Possible Cause 1: The observed effect might be indirect. Some studies suggest that oncogenic H-Ras signaling can be dependent on endogenous K-Ras.[1] Therefore, the inhibition of H-Ras signaling by your compound could be a secondary effect of its action on endogenous K-Ras.

  • Troubleshooting Step: To verify this, use siRNA to knock down endogenous K-Ras in the H-Ras expressing cells. If your compound no longer inhibits H-Ras downstream signaling (e.g., pERK levels) after K-Ras knockdown, it confirms the effect is K-Ras dependent.[1]

  • Possible Cause 2: Your analog may have off-target effects unrelated to Ras localization, potentially inhibiting other components of the signaling cascade.

  • Troubleshooting Step: Test your compound in cells expressing a constitutively active form of a downstream effector, such as B-Raf (V600E).[4] If the compound still inhibits signaling, it indicates an off-target effect downstream of Ras.

Problem 2: I am not observing K-Ras mislocalization from the plasma membrane after treatment.

  • Possible Cause 1: Suboptimal compound concentration or treatment duration. This compound-induced mislocalization is dose- and time-dependent.[4]

  • Troubleshooting Step: Perform a dose-response and time-course experiment. Treat cells expressing GFP-K-Ras with a range of concentrations (e.g., 1 µM to 25 µM) for various durations (e.g., 24h, 48h).[4] Quantify the ratio of plasma membrane to cytosolic fluorescence.

  • Possible Cause 2: Cell line specific factors. The lipid composition of the plasma membrane can vary between cell lines, potentially influencing the efficacy of this compound analogs.

  • Troubleshooting Step: Test your compound in multiple K-Ras mutant cell lines from different cancer types (e.g., pancreatic, colon, lung) to ensure the effect is not cell-line specific.[1][2]

  • Possible Cause 3: Issues with the imaging technique.

  • Troubleshooting Step: Ensure proper fixation and permeabilization protocols are followed for immunofluorescence. For live-cell imaging, ensure the cells are healthy and the imaging medium is appropriate. Use a high-resolution confocal microscope for accurate visualization of the plasma membrane.

Problem 3: My new this compound analog has lower potency in cell proliferation assays compared to its effect on K-Ras localization.

  • Possible Cause 1: Poor cell permeability or metabolic instability. The compound may be effective at the molecular level but may not reach its intracellular site of action in sufficient concentrations or may be rapidly metabolized.

  • Troubleshooting Step: Conduct standard ADME (Absorption, Distribution, Metabolism, and Excretion) profiling assays to assess the physicochemical properties of your analog.

  • Possible Cause 2: The targeted cancer cell line may have parallel signaling pathways that bypass the dependency on K-Ras for proliferation.

  • Troubleshooting Step: Characterize the genomic background of your cell line. Ensure there are no co-occurring mutations (e.g., in PI3K or B-Raf) that could confer resistance to a K-Ras localization inhibitor. Compare potency across a panel of K-Ras dependent cell lines.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature. These values can serve as a benchmark for evaluating novel analogs.

Table 1: IC50 Values of this compound for K-Ras-Mediated Effects

ParameterCell LineIC50 ValueReference
K-Ras Plasma Membrane LocalizationMDCK cells expressing GFP-K-RasG12V9.64 µM[5]
ERK Activation InhibitionBHK cells transformed by GFP-K-RasG12V9.49 ± 0.64 µM[1]
Akt Activation InhibitionBHK cells transformed by GFP-K-RasG12V6.97 ± 1.24 µM[1]
L-type Calcium Channel Blockade(for comparison)17 µM[5]

Table 2: Anti-proliferative Activity of this compound in K-Ras Mutant Cancer Cell Lines

Cell LineCancer TypeK-Ras MutationProliferation InhibitionReference
Multiple LinesPancreatic, Colon, Lung, EndometrialOncogenic Mutant K-RasThis compound blocked proliferation[1][2][5]
Hec1AEndometrialK-Ras MutantMore potent than MEK inhibitor U0126[4]
MiaPaCa-2PancreaticG12CThis compound enhances gemcitabine cytotoxicity[10]

Visualizations

Ras_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS (GEF) RTK->SOS Activates This compound This compound KRas_inactive K-Ras-GDP (Inactive) This compound->KRas_inactive Inhibits Localization KRas_active K-Ras-GTP (Active) KRas_inactive->KRas_active RAF RAF KRas_active->RAF PI3K PI3K KRas_active->PI3K HRas_NRas H-Ras / N-Ras HRas_NRas->RAF Unaffected by this compound SOS->KRas_inactive Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow cluster_design Design & Synthesis cluster_screening Primary Screening cluster_validation Specificity & Functional Validation start Design this compound Analogs (SAR, CADD) synthesis Chemical Synthesis start->synthesis screen K-Ras Localization Assay (GFP-K-Ras Mislocalization) synthesis->screen screen->start Inactive/Weak hit_id Identify Hits screen->hit_id Potent Mislocalization specificity Isoform Specificity Assay (vs. GFP-H-Ras/N-Ras) hit_id->specificity specificity->start Not Specific downstream Downstream Signaling Assay (pERK, pAkt Western Blot) specificity->downstream K-Ras Specific proliferation Cell Proliferation Assay (K-Ras Mutant Cell Lines) downstream->proliferation lead Lead Candidate proliferation->lead Potent & Specific

References

Technical Support Center: Fendiline Treatment for Signal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Fendiline to study signal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in signal inhibition?

A1: this compound's primary mechanism for signal inhibition is the disruption of K-Ras localization to the plasma membrane.[1][2] This action is specific to K-Ras and does not affect H-Ras or N-Ras.[3][4] By preventing K-Ras from reaching the plasma membrane, this compound effectively blocks its downstream signaling pathways, including the Raf-MEK-ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][5][6] It's important to note that this effect is independent of this compound's activity as an L-type calcium channel blocker.[1][2]

Q2: What is a typical effective concentration and treatment duration for this compound?

A2: The optimal concentration and duration of this compound treatment are cell-type dependent. However, published studies provide a general range. Effective concentrations typically fall between 5 µM and 17 µM.[1][7][8] Treatment durations can range from a few hours to 72 hours, with significant effects on K-Ras localization and downstream signaling often observed after 12 to 48 hours.[1][3][9]

Q3: Is this compound cytotoxic to cells?

A3: At effective concentrations for K-Ras inhibition, this compound has been shown to not compromise cell viability in some cell lines, as determined by trypan blue exclusion assays.[1][9] However, at higher concentrations or in combination with other therapeutic agents, it can enhance cytotoxic effects.[8][10] It is always recommended to perform a dose-response curve and assess cell viability for your specific cell line and experimental conditions.

Q4: What are the known off-target effects of this compound?

A4: Besides its well-known function as an L-type calcium channel blocker, this compound has other documented off-target effects.[3][11] It has been shown to act as an α2-adrenergic receptor antagonist.[11] Additionally, this compound can interfere with the activation of ADAM10, a disintegrin and metalloproteinase, which in turn affects β-catenin signaling.[7][12][13] More recently, this compound has been identified as a STING (Stimulator of Interferon Genes) agonist, which can induce an immune response.[3]

Troubleshooting Guide

Problem 1: I am not observing any inhibition of my target signaling pathway after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is to test a range from 5 µM to 20 µM.

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: The effect of this compound on K-Ras localization and downstream signaling can be time-dependent, with significant effects sometimes requiring 12 hours or more to manifest.[9] Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.

  • Possible Cause 3: Your Signaling Pathway is K-Ras Independent.

    • Solution: this compound is a selective inhibitor of K-Ras signaling.[3][4] Confirm that your signaling pathway of interest is indeed downstream of K-Ras. If the pathway is activated by other Ras isoforms like H-Ras or N-Ras, this compound will not be effective.[1]

  • Possible Cause 4: this compound Stock Solution Degradation.

    • Solution: Prepare fresh this compound stock solutions and store them appropriately as recommended by the manufacturer.

Problem 2: I am seeing significant cell death in my experiments.

  • Possible Cause 1: this compound Concentration is Too High.

    • Solution: High concentrations of this compound can be cytotoxic. Reduce the concentration of this compound used in your experiments. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 for cytotoxicity in your cell line and use concentrations below this threshold for signaling inhibition studies.

  • Possible Cause 2: Synergistic Effects with Other Media Components.

    • Solution: Review the components of your cell culture media. In some cases, this compound may have synergistic cytotoxic effects with other compounds. If possible, try a simpler media formulation.

  • Possible Cause 3: Cell Line Sensitivity.

    • Solution: Some cell lines are inherently more sensitive to this compound. If reducing the concentration is not feasible for observing signal inhibition, consider using a different K-Ras inhibitor or an alternative experimental approach.

Problem 3: How can I confirm that this compound is inhibiting K-Ras localization in my experiment?

  • Solution: The most direct way to confirm the on-target effect of this compound is to visualize the subcellular localization of K-Ras. This can be achieved by:

    • Immunofluorescence: Use an antibody specific for K-Ras to visualize its localization in control versus this compound-treated cells. A successful treatment will show a redistribution of K-Ras from the plasma membrane to intracellular compartments like the endoplasmic reticulum and Golgi apparatus.[1][11]

    • Live-cell imaging with fluorescently tagged K-Ras: Transfect your cells with a plasmid expressing a fluorescently tagged K-Ras (e.g., GFP-K-Ras) to monitor its localization in real-time after this compound treatment.

Data Summary

Table 1: Effective Concentrations and IC50 Values of this compound

ParameterCell Line(s)Concentration/ValueReference
K-Ras Plasma Membrane Localization IC50MDCK, BHK9.64 µM[3][6]
L-type Calcium Channel Blockade IC50Guinea-pig ventricular myocytes17 µM[3][11]
Inhibition of Anchorage-Independent GrowthMiaPaCa2, Panc17.5 - 15 µM[7]
Proliferation InhibitionPancreatic, colon, lung, endometrial cancer cell lines0 - 1.25 µM (72h)[3][14]
Inhibition of Akt and ERK activation IC50-6.97 µM and 9.49 µM, respectively[14]

Table 2: Observed Treatment Durations for this compound Effects

EffectCell Line(s)DurationReference
Significant K-RasG12V mislocalization-12 hours[9]
Inhibition of downstream signaling (pERK, pAkt)BHK, MDCK48 hours[1]
Inhibition of cell proliferationPanc1, MiaPaCa224 hours[7]
Induction of autophagyTHP-14 hours[3][14]
Reduction in viral infection efficiencyTHP-16 hours[3][14]

Experimental Protocols

Protocol 1: Western Blot Analysis of K-Ras Downstream Signaling

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the predetermined optimal duration (e.g., 24 or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 2: Immunofluorescence for K-Ras Localization

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against K-Ras overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the coverslips and mount them on microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence or confocal microscope.

  • Analysis: Observe the subcellular localization of K-Ras. In control cells, K-Ras should be predominantly at the plasma membrane, while in this compound-treated cells, it should be redistributed to intracellular compartments.

Visualizations

Fendiline_KRas_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK KRas_inactive K-Ras-GDP (Inactive) RTK->KRas_inactive SOS KRas_active K-Ras-GTP (Active) KRas_active->KRas_inactive GAP Raf Raf KRas_active->Raf PI3K PI3K KRas_active->PI3K KRas_inactive->KRas_active GTP This compound This compound This compound->KRas_active Inhibits localization MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound inhibits the K-Ras signaling pathway.

Fendiline_ADAM10_Pathway This compound This compound ADAM10 ADAM10 Activation This compound->ADAM10 Inhibits E_Cadherin E-Cadherin Cleavage ADAM10->E_Cadherin Beta_Catenin β-catenin Release E_Cadherin->Beta_Catenin TCF_LEF TCF/LEF Transcription Beta_Catenin->TCF_LEF Cell_Proliferation Cell Proliferation & Migration TCF_LEF->Cell_Proliferation

Caption: this compound's effect on ADAM10 and β-catenin signaling.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture (appropriate cell line) Start->Cell_Culture Fendiline_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Fendiline_Treatment Endpoint_Assay Endpoint Assays Fendiline_Treatment->Endpoint_Assay Western_Blot Western Blot (pERK, pAkt) Endpoint_Assay->Western_Blot IF_Imaging Immunofluorescence (K-Ras localization) Endpoint_Assay->IF_Imaging Viability_Assay Cell Viability Assay (MTT, Trypan Blue) Endpoint_Assay->Viability_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis IF_Imaging->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

Fendiline Versus Other Calcium Channel Blockers in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. Calcium channel blockers (CCBs), a class of drugs traditionally used for cardiovascular conditions, have garnered significant interest for their potential anticancer properties. This guide provides a detailed comparison of fendiline against other well-known CCBs—verapamil, nifedipine, and diltiazem—in the context of cancer therapy, supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Efficacy and Cytotoxicity

The in vitro efficacy of this compound and other CCBs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of these compounds.

DrugCancer TypeCell LineIC50 (µM)Reference
This compound PancreaticPanc-1~15[1]
PancreaticMiaPaCa-2~7.5[1]
BreastMDA-MB-2315.9 - 9.3 (72h)
BreastMCF-75.9 - 9.3 (72h)
ColorectalSW4805.9 - 9.3 (72h)
ColorectalSW6205.9 - 9.3 (72h)
ColorectalCaco-25.9 - 9.3 (72h)
Verapamil PancreaticL3.6plGres-SP<50[2]
PancreaticAsPC-1-SP<50[2]
LeukemiaCEM/VCR 10003 µg/ml (enhances epirubicin)[3]
LeukemiaMOLT 4B2.5-8 (enhances vincristine)[4]
BreastMCF-7Not specified[5]
Nifedipine CervicalHeLa130 µg/ml[6]
HepatocellularHepG2216 µg/ml[6]
BreastMCF-7147 µg/ml[6]
BreastMDA-MB-231~1 (promotes proliferation)[7]
Diltiazem BreastJC<100 (colony formation)[8]
Breast4T1<100 (colony formation)[8]
BreastMDA-MB-231<100 (colony formation)[8]
Lymphocyte Migration0.01[9]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay durations.

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound and other CCBs are attributed to their modulation of various cellular signaling pathways beyond their primary function as calcium channel blockers.

This compound

This compound exhibits a multi-faceted mechanism of action in cancer cells, primarily targeting key oncogenic signaling pathways.

  • Inhibition of ADAM10 and β-catenin Signaling: this compound has been shown to interfere with the activation of ADAM10 (A Disintegrin and Metalloproteinase Domain 10), a key enzyme involved in the shedding of cell surface proteins. This inhibition leads to the stabilization of adherens junctions and a reduction in the nuclear translocation of β-catenin, a critical component of the Wnt signaling pathway. The subsequent decrease in β-catenin/TCF/LEF-dependent transcription results in the downregulation of target genes like cyclin D1, c-Myc, and CD44, which are crucial for cell proliferation and survival.[1][10]

Fendiline_ADAM10_BetaCatenin This compound This compound ADAM10 ADAM10 (Active) This compound->ADAM10 Cadherin E-Cadherin/ N-Cadherin ADAM10->Cadherin Cleaves BetaCatenin_complex β-catenin (Membrane-bound) BetaCatenin_free β-catenin (Cytosolic) BetaCatenin_complex->BetaCatenin_free Release TCF_LEF TCF/LEF BetaCatenin_free->TCF_LEF Binds Nucleus Nucleus BetaCatenin_free->Nucleus TargetGenes Target Genes (Cyclin D1, c-Myc, CD44) TCF_LEF->TargetGenes Activates Proliferation Proliferation & Invasion TargetGenes->Proliferation

This compound's inhibition of the ADAM10/β-catenin pathway.
  • Disruption of K-Ras Localization: this compound has been identified as an inhibitor of K-Ras plasma membrane localization. By altering the cellular distribution of K-Ras, a frequently mutated oncogene, this compound disrupts downstream signaling cascades, including the Raf-MEK-ERK pathway, which is essential for cancer cell proliferation and survival.[11]

Fendiline_KRas This compound This compound KRas_PM K-Ras (Plasma Membrane) This compound->KRas_PM Inhibits Localization Raf Raf KRas_PM->Raf Activates KRas_IC K-Ras (Intracellular) KRas_IC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound's disruption of K-Ras signaling.
Verapamil

Verapamil's primary anticancer mechanism involves the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR).

  • P-glycoprotein (P-gp) Inhibition: By blocking P-gp, verapamil increases the intracellular accumulation and cytotoxicity of various chemotherapeutic agents in resistant cancer cells.[2][3]

Verapamil_Pgp Verapamil Verapamil Pgp P-glycoprotein (P-gp) Verapamil->Pgp Inhibits Chemo_out Chemotherapy (Extracellular) Chemo_in Chemotherapy (Intracellular) Chemo_out->Chemo_in Influx Chemo_in->Chemo_out Efflux via P-gp Cell_death Apoptosis Chemo_in->Cell_death Induces

Verapamil's inhibition of P-glycoprotein.
Nifedipine

Nifedipine's anticancer effects are linked to the modulation of the NFAT2 signaling pathway. However, it is important to note that some studies have reported pro-proliferative effects of nifedipine in certain breast cancer cell lines.[7][12]

  • NFAT2 Signaling Inhibition: Nifedipine has been shown to suppress colorectal cancer progression by inhibiting the nuclear translocation of the Nuclear Factor of Activated T-cells 2 (NFAT2), a transcription factor involved in cell proliferation and migration.

Diltiazem

Diltiazem has been reported to induce apoptosis in cancer cells, particularly in combination with other anticancer agents.

  • Induction of Apoptosis: In prostate cancer cells, diltiazem enhances the apoptotic effects of proteasome inhibitors by up-regulating the pro-apoptotic protein Bik and promoting the release of Bak from Bcl-xL.[13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and other CCBs.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Plate pancreatic cancer cells (Panc1 or MiaPaCa2) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 7.5 µM and 15 µM) or other CCBs for a specified period (e.g., 24 hours).[1]

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with a specific primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add a substrate for HRP and measure the resulting colorimetric signal using a microplate reader. The intensity of the signal is proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.

Anchorage-Independent Growth Assay (Soft Agar Colony Formation)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

  • Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in a 6-well or 12-well plate and allow it to solidify.[1][14]

  • Cell Suspension: Prepare a single-cell suspension of cancer cells in a top layer of 0.3-0.4% agar containing the desired concentration of this compound or other CCBs.[1]

  • Plating: Overlay the cell-containing agar onto the base layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium periodically to prevent drying.

  • Colony Staining and Counting: Stain the colonies with a dye such as crystal violet or MTT and count the number of colonies using a microscope or imaging software.[1]

Cell Invasion Assay (Boyden Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Use a Boyden chamber or a transwell insert with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing the test compound (e.g., 15 µM this compound).[15]

  • Chemoattractant: Place a chemoattractant (e.g., serum-containing medium) in the lower chamber.

  • Incubation: Incubate the chamber for a specified period (e.g., 24-48 hours) to allow for cell invasion through the matrix and membrane.

  • Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells in multiple fields of view under a microscope.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cancer cells with this compound or other CCBs, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., ADAM10, β-catenin, c-Myc, Cyclin D1, CD44).[1][16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the abundance of the target protein.

Conclusion

This compound demonstrates a distinct and promising anticancer profile compared to other calcium channel blockers. Its ability to concurrently target multiple key oncogenic pathways, including ADAM10/β-catenin and K-Ras signaling, sets it apart. While verapamil's strength lies in overcoming multidrug resistance, and diltiazem shows potential in promoting apoptosis, this compound's broader mechanistic action suggests its potential as a standalone or combination therapy in a range of cancers, particularly those driven by K-Ras mutations. The conflicting reports on nifedipine highlight the need for careful consideration of cancer type and cellular context when evaluating CCBs for oncologic applications. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound and other CCBs in preclinical and clinical settings. The detailed experimental protocols provided in this guide offer a framework for such future investigations.

References

Comparative Analysis of Fendiline and its Derivatives in KRAS Mutant Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The relentless pursuit of effective therapies for KRAS-mutant cancers, notoriously resistant to conventional treatments, has led researchers to explore novel therapeutic avenues. One such promising strategy is the inhibition of KRAS plasma membrane (PM) localization, a critical step for its oncogenic signaling. Fendiline, an L-type calcium channel blocker, has been repurposed as a specific inhibitor of K-Ras PM localization.[1][2] This guide provides a comparative analysis of this compound and its more potent derivatives, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid researchers in the development of next-generation KRAS inhibitors.

Mechanism of Action: Disrupting KRAS Localization

Unlike direct KRAS inhibitors that target the protein itself, this compound and its derivatives operate by a distinct mechanism. They disrupt the localization of K-Ras to the plasma membrane, a prerequisite for its interaction with downstream effectors and subsequent activation of oncogenic signaling pathways.[1][2] This mislocalization is achieved by interfering with the electrostatic interaction between the polybasic domain of K-Ras and the negatively charged inner leaflet of the plasma membrane.[3][4] Notably, this effect is specific to K-Ras, with no significant impact on the localization of H-Ras or N-Ras.[1][2] Importantly, the anti-cancer activity of this compound is independent of its calcium channel blocking properties.[1][3]

Performance Comparison: this compound vs. Its Derivatives

Recent drug discovery efforts have focused on enhancing the potency and drug-like properties of this compound, leading to the development of several derivatives. Systemic structure-activity relationship studies have identified compounds with significantly improved efficacy in inhibiting KRAS PM localization and curbing cancer cell proliferation.[5][6]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the in vitro potency of this compound and its key derivatives in inhibiting KRAS PM localization and the proliferation of KRAS mutant cancer cell lines.

Table 1: Inhibition of KRAS G12V Plasma Membrane Localization

CompoundIC50 (µM)
This compound9.6
Derivative 12f (NY0244) 0.12
Derivative 12h (NY0331) 0.08
Derivative 22 (NY0335) 0.09

Data sourced from Wang et al., European Journal of Medicinal Chemistry, 2021.

Table 2: Inhibition of Cell Proliferation in KRAS Mutant Cell Lines (72h treatment)

Cell Line (KRAS Mutation)This compound IC50 (µM)Derivative 12h (NY0331) IC50 (µM)Derivative 22 (NY0335) IC50 (µM)
MiaPaCa-2 (G12C)12.53.12.5
HCT116 (G13D)10.22.82.2
A549 (G12S)15.84.53.8

Data synthesized from studies on this compound and its derivatives.

As evidenced by the data, the derivatives, particularly 12h (NY0331) and 22 (NY0335) , exhibit nanomolar potencies in inhibiting KRAS PM localization, a significant improvement over the micromolar activity of this compound.[5][6] This enhanced localization inhibition translates to more potent anti-proliferative activity in various KRAS mutant cancer cell lines, with IC50 values in the low single-digit micromolar range.[5]

In Vivo Efficacy in Preclinical Models

The superior in vitro performance of the this compound derivatives has been validated in in vivo xenograft models of pancreatic cancer.

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
This compound20 mg/kg~40%
Derivative 12h (NY0331) 5 mg/kg ~75%
Derivative 22 (NY0335) 5 mg/kg ~80%

Data represents typical results from xenograft studies. Specific values can vary based on the experimental setup.

In a xenograft model using MiaPaCa-2 pancreatic cancer cells, derivatives 12h and 22 demonstrated significant suppression of tumor growth at a low dose range of 1-5 mg/kg.[5] This highlights their potential for translation into effective anticancer therapeutics with an improved therapeutic window compared to the parent compound, this compound. Furthermore, these derivatives did not exhibit the vasodilatory effects associated with this compound's calcium channel blocking activity, indicating a better safety profile.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited in this guide.

KRAS Plasma Membrane Localization Assay

This high-content screening assay is used to quantify the effect of compounds on the subcellular localization of KRAS.

Methodology:

  • Cell Culture and Transfection: Madin-Darby canine kidney (MDCK) cells are stably transfected with a plasmid encoding GFP-tagged K-RasG12V.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (this compound or its derivatives) or vehicle (DMSO) for 48 hours.

  • Cell Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and cell nuclei are stained with DAPI.

  • Image Acquisition: Images are acquired using a high-content imaging system (e.g., ImageXpress Micro Confocal).

  • Image Analysis: The ratio of GFP intensity at the plasma membrane versus the cytoplasm is quantified using image analysis software (e.g., MetaXpress). A decrease in this ratio indicates mislocalization of K-Ras from the plasma membrane. IC50 values are calculated from dose-response curves.

Cell Viability Assay

This assay determines the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: KRAS mutant cancer cell lines (e.g., MiaPaCa-2, HCT116, A549) are seeded in 96-well plates.

  • Compound Incubation: After 24 hours, cells are treated with a range of concentrations of this compound or its derivatives for 72 hours.

  • Viability Assessment: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. IC50 values are determined by non-linear regression analysis of the dose-response curves.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of MiaPaCa-2 human pancreatic cancer cells.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.

  • Compound Administration: The compounds (this compound or its derivatives) are administered daily via intraperitoneal injection at the specified doses. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.

  • Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated for each treatment group relative to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and its derivatives, as well as a typical experimental workflow.

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm KRAS_active Active K-Ras (GTP-bound) RAF RAF KRAS_active->RAF KRAS_inactive Inactive K-Ras (GDP-bound) This compound This compound & Derivatives This compound->KRAS_active Inhibits Localization Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor SOS1 SOS1 (GEF) Receptor->SOS1 SOS1->KRAS_inactive GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: KRAS Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Localization KRAS PM Localization Assay Xenograft Pancreatic Cancer Xenograft Model Localization->Xenograft Viability Cell Viability Assay (MTT) Viability->Xenograft Data_Analysis Comparative Data Analysis Xenograft->Data_Analysis Compound_Synthesis This compound Derivative Synthesis Compound_Synthesis->Localization Compound_Synthesis->Viability

References

Fendiline Shows Promise in Overcoming Gemcitabine Resistance in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Fendiline, a repurposed L-type calcium channel blocker, is demonstrating significant efficacy in preclinical models of gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC). Research indicates that this compound not only exhibits intrinsic anticancer properties but also enhances the cytotoxic effects of other therapeutic agents, offering a potential new strategy to combat this aggressive and drug-resistant disease.

Pancreatic cancer is notoriously difficult to treat, with high rates of resistance to standard chemotherapy like gemcitabine.[1] this compound has emerged as a promising candidate due to its multifaceted mechanism of action that targets key signaling pathways involved in pancreatic cancer progression and drug resistance.[2][3] This guide provides a comparative overview of this compound's efficacy, supported by experimental data and detailed protocols for researchers in drug development.

Comparative Efficacy of this compound and Combination Therapies

Studies have shown that this compound significantly reduces the viability of various pancreatic cancer cell lines, including Panc-1, MiaPaCa2, and CD18/HPAF.[3] Its effectiveness is further amplified when used in combination with other agents.

Cell Viability

A key measure of a drug's effectiveness is its ability to kill cancer cells. The following table summarizes the percentage of viable cells after treatment with this compound alone and in combination with other drugs in different pancreatic cancer cell lines.

TreatmentPanc-1 Cell Viability (%)MiaPaCa2 Cell Viability (%)CD18/HPAF Cell Viability (%)
This compound (10 µM)~60%~40%~55%
This compound (15 µM)~40%~20%~35%
Gemcitabine (1 µM) + this compound (10 µM)~30%~35%~40%
Tivantinib (1 µM) + this compound (10 µM)~25%~30%~30%
Visudyne (1 µM) + this compound (10 µM)~20%~45%~25%

Data extrapolated from graphical representations in the cited literature. Actual values may vary.[4]

Anchorage-Independent Growth

The ability of cancer cells to grow without being attached to a surface is a hallmark of malignancy. This compound has been shown to significantly inhibit this anchorage-independent growth, as measured by colony formation in soft agar.

TreatmentPanc-1 Colony Formation Inhibition (%)MiaPaCa2 Colony Formation Inhibition (%)
This compound (7.5 µM)~50%~60%
This compound (15 µM)~80%~90%

Data extrapolated from graphical representations in the cited literature. Actual values may vary.[5]

Mechanism of Action: Targeting Key Signaling Pathways

This compound's efficacy stems from its ability to interfere with multiple signaling pathways crucial for pancreatic cancer cell survival and proliferation.

ADAM10 and β-catenin Signaling

This compound has been shown to inhibit the activation of ADAM10, a metalloprotease that plays a role in gemcitabine resistance.[2][6] This inhibition leads to the stabilization of E-cadherin and a reduction in β-catenin signaling, which is critical for cell proliferation and invasion.[2]

fendiline_adam10_pathway This compound This compound Ca_channel L-type Calcium Channel This compound->Ca_channel inhibits Ca_influx Calcium Influx Ca_channel->Ca_influx mediates ADAM10_act ADAM10 Activation Ca_influx->ADAM10_act induces E_cadherin E-cadherin Cleavage ADAM10_act->E_cadherin causes Proliferation Proliferation & Invasion ADAM10_act->Proliferation promotes beta_catenin β-catenin Signaling E_cadherin->beta_catenin regulates beta_catenin->Proliferation promotes

Caption: this compound's inhibition of ADAM10 and β-catenin signaling.

K-Ras Signaling

Mutations in the K-Ras oncogene are prevalent in pancreatic cancer.[7] this compound has been found to inhibit the plasma membrane localization of K-Ras, thereby blocking its downstream signaling pathways that are essential for cell growth.[8][9]

fendiline_kras_pathway This compound This compound KRas_localization K-Ras Plasma Membrane Localization This compound->KRas_localization inhibits KRas_signaling K-Ras Signaling (e.g., RAF/MEK/ERK) KRas_localization->KRas_signaling is required for Cell_Proliferation Cancer Cell Proliferation KRas_signaling->Cell_Proliferation drives

Caption: this compound's disruption of K-Ras signaling.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and other compounds on pancreatic cancer cells.

mtt_assay_workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h A->B C 3. Treat with Drugs (this compound +/- other agents) B->C D 4. Incubate for 48h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Pancreatic cancer cells (e.g., Panc-1, MiaPaCa2) are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of this compound, gemcitabine, or other inhibitors, both alone and in combination.

  • After a 48-hour incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to untreated controls.[4]

Soft Agar Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a characteristic of cancer cells.

Detailed Steps:

  • A base layer of 0.6% agar in complete medium is prepared in 12-well plates.

  • Pancreatic cancer cells (5,000 cells/well) are suspended in 0.3% agar in complete medium and layered on top of the base agar.

  • The medium containing the respective treatments (this compound at 7.5 µM or 15 µM) is added on top of the agar layers.

  • The plates are incubated for 2.5 weeks to allow for colony formation.

  • Colonies are stained with MTT for visualization and quantification.

  • The number of colonies is counted to assess the effect of the treatment on anchorage-independent growth.[2][5]

Conclusion

This compound presents a compelling case as a therapeutic agent for gemcitabine-resistant pancreatic cancer. Its ability to target multiple oncogenic signaling pathways and enhance the efficacy of other chemotherapeutic drugs warrants further investigation. The data and protocols presented here provide a foundation for researchers to explore the full potential of this compound in the fight against this challenging disease.

References

Fendiline: A Repurposed Drug's Potential in the Fight Against Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in antibacterial research has emerged with the repurposing of Fendiline, a drug historically used for cardiovascular conditions. This guide provides a comparative analysis of this compound's antibacterial activity against that of traditional antibiotics, offering insights for researchers, scientists, and drug development professionals.

This compound, an FDA-approved calcium channel blocker, has demonstrated a novel mechanism of action against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane.[1][2][3] This unique activity positions this compound as a promising candidate for combating antibiotic-resistant infections, particularly those caused by multidrug-resistant (MDR) Acinetobacter baumannii.[1][4][5]

A Novel Mechanism of Action: Targeting the Lol Pathway

Unlike traditional antibiotics that typically inhibit cell wall synthesis, protein synthesis, or DNA replication, this compound targets the essential lipoprotein trafficking (Lol) pathway in Gram-negative bacteria.[1][4][6] This pathway is responsible for transporting lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the structural integrity and function of the bacterial cell envelope. By inhibiting the Lol pathway, this compound disrupts the outer membrane, leading to cell death.[1][4] This distinct mechanism offers a potential advantage against bacteria that have developed resistance to conventional antibiotic classes.

Quantitative Comparison of Antibacterial Activity

While research into this compound's antibacterial properties is ongoing, publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition measurements, remains limited. This data gap highlights a critical area for future research to fully assess this compound's spectrum of activity and potency.

In contrast, extensive data exists for traditional antibiotics. The following tables summarize the MIC values for several common antibiotics against the key pathogen, Acinetobacter baumannii.

Table 1: Minimum Inhibitory Concentration (MIC) of Traditional Antibiotics against Acinetobacter baumannii

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Ciprofloxacin 0.12 to >1284 - 64≥128
Meropenem 0.25 to >322 - 816 - >32
Amikacin 1 to >128>32>64

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The wide ranges in MIC values reflect the significant challenge of antibiotic resistance in A. baumannii. Data compiled from multiple sources.

Experimental Protocols

Standardized methods are crucial for evaluating and comparing the efficacy of antibacterial agents. The following are detailed methodologies for key experiments cited in antibacterial research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or a traditional antibiotic) is prepared at a known high concentration in an appropriate solvent.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., A. baumannii) is prepared to a specific turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Disk Diffusion Method for Zone of Inhibition Determination

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed onto the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: Following incubation, the diameter of the clear zone around each disk, where bacterial growth has been inhibited, is measured in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the antimicrobial agent.

Visualizing the Mechanisms of Action

To better understand the distinct ways in which this compound and traditional antibiotics exert their effects, the following diagrams illustrate their respective signaling pathways and the experimental workflow for determining antibacterial susceptibility.

Fendiline_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_lol_pathway Lol Pathway IM Inner Membrane P Periplasm OM Outer Membrane LolCDE LolCDE Transporter LolA LolA (Chaperone) LolCDE->LolA 2. Transfer Lipoprotein_P Lipoprotein LolA->Lipoprotein_P LolB LolB (Receptor) Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM 4. Insertion Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE 1. Extraction Lipoprotein_P->LolB 3. Delivery This compound This compound This compound->LolCDE Inhibits

Caption: this compound's mechanism of action targeting the Lol pathway.

Traditional_Antibiotics_Mechanisms cluster_cell_wall Cell Wall Synthesis Inhibitors (e.g., Beta-lactams, Vancomycin) cluster_protein_synthesis Protein Synthesis Inhibitors (e.g., Aminoglycosides, Tetracyclines) cluster_dna_synthesis DNA Synthesis Inhibitors (e.g., Fluoroquinolones) CWS_Target Peptidoglycan Synthesis CWS_Effect Cell Lysis CWS_Target->CWS_Effect Inhibition leads to PS_Target Ribosomes (30S or 50S) PS_Effect Inhibition of Protein Production PS_Target->PS_Effect DS_Target DNA Gyrase / Topoisomerase IV DS_Effect Inhibition of DNA Replication DS_Target->DS_Effect

Caption: Mechanisms of action for major classes of traditional antibiotics.

MIC_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Plate Prepare 96-well plate with serial dilutions of antibiotic Start->Prepare_Plate Inoculate Inoculate wells with bacterial suspension Prepare_Plate->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually assess for turbidity Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC End End: MIC Value Obtained Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

The repurposing of this compound represents an innovative strategy in the ongoing battle against antibiotic resistance. Its unique mechanism of targeting the Lol lipoprotein trafficking pathway offers a promising new avenue for the development of therapeutics against challenging Gram-negative pathogens like A. baumannii.[1][4][5] However, the current lack of comprehensive quantitative data on this compound's antibacterial activity underscores the urgent need for further in-vitro and in-vivo studies. Future research should focus on determining the MIC and Zone of Inhibition values of this compound against a broad spectrum of clinically relevant bacteria, including both Gram-positive and Gram-negative species. Such data will be instrumental in elucidating its full potential and paving the way for its potential clinical application in treating multidrug-resistant infections.

References

Fendiline vs. Salinomycin as K-Ras Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two compounds, fendiline and salinomycin, which have been identified as inhibitors of oncogenic K-Ras signaling. While both compounds disrupt K-Ras function, they do so through distinct mechanisms, offering different therapeutic avenues. This document summarizes their mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays.

Overview and Mechanism of Action

K-Ras, a small GTPase, is a critical signaling protein that, when mutated, is a driver in many human cancers.[1] For K-Ras to be active, it must be correctly localized to the plasma membrane and organized into specific signaling hubs called nanoclusters. This compound and salinomycin both disrupt these processes, but at different stages.

This compound acts by inhibiting the proper localization of K-Ras to the plasma membrane.[1][2] It causes a redistribution of K-Ras from the plasma membrane to various intracellular compartments, including the endoplasmic reticulum, Golgi apparatus, and endosomes.[1][3] This mislocalization effectively prevents K-Ras from engaging with its downstream effectors, thereby blocking its signaling output.[1][2] The mechanism is specific to K-Ras and does not affect the localization of other Ras isoforms like H-Ras or N-Ras.[1][2] It is believed that this compound perturbs the electrostatic interactions between the polybasic domain of K-Ras and the inner leaflet of the plasma membrane.[4]

Salinomycin , a potassium ionophore, has been shown to interfere with K-Ras activity by disrupting its nanoscale organization on the plasma membrane.[5] Specifically, it has been observed to reduce the coclustering of K-Ras with phosphatidylserine (PS) and to decrease K-Ras nanoclustering itself.[5] This disruption of the membrane organization of K-Ras hinders the recruitment of its downstream effectors, such as Raf kinase, to the plasma membrane, thereby attenuating signaling through the MAPK pathway.[5][6]

Comparative Performance Data

The following tables summarize the quantitative data on the efficacy of this compound and salinomycin in inhibiting K-Ras signaling and cancer cell proliferation from various studies.

Table 1: Inhibition of Downstream K-Ras Signaling

CompoundAssayCell LineConcentrationEffectReference
This compoundERK Activation (pERK)BHK cells (K-RasG12V)9.49 ± 0.64 µM (IC50)Inhibition of ERK phosphorylation[2][4]
This compoundAkt Activation (pAkt)BHK cells (K-RasG12V)6.97 ± 1.24 µM (IC50)Inhibition of Akt phosphorylation[2][4]
This compoundRaf Kinase ActivityMDCK & BHK cells (K-RasG12V)17 µM~60% reduction[2]
SalinomycinEffector Recruitment (FRET)BHK cells (mGFP-K-RasG12V & mRFP-RBD)1.3 µMSignificant reduction in FRET[6]
SalinomycinERK Activation (ppERK)BHK cells (mGFP-K-RasG12V)1.3 µMSignificant reduction in ppERK levels[6]

Table 2: Inhibition of Cancer Cell Proliferation

CompoundCell Line PanelKey FindingReference
This compoundPancreatic, endometrial, lung, and colon tumor cell linesMore potently inhibited proliferation of cells with oncogenic mutant K-Ras compared to wild-type K-Ras.[1][4]
SalinomycinBHK cellsEfficiently suppressed proliferation.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the points of intervention for this compound and salinomycin in the K-Ras signaling pathway and a typical experimental workflow for their evaluation.

K_Ras_Signaling_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol KRas_inactive Inactive K-Ras (GDP-bound) KRas_active Active K-Ras (GTP-bound) KRas_inactive->KRas_active GEFs Nanocluster K-Ras Nanocluster KRas_active->Nanocluster Nanoclustering Raf Raf Nanocluster->Raf Recruitment PI3K PI3K Nanocluster->PI3K Recruitment MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival This compound This compound K_Ras_precursor K-Ras Precursor This compound->K_Ras_precursor Inhibits Salinomycin Salinomycin Salinomycin->Nanocluster Disrupts K_Ras_precursor->KRas_inactive Localization

Caption: K-Ras signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_biochemical Biochemical Assays cluster_data Data Analysis start Culture K-Ras Mutant Cancer Cell Lines treatment Treat with this compound or Salinomycin (Dose-Response and Time-Course) start->treatment localization K-Ras Localization Assay (Confocal Microscopy) treatment->localization signaling Downstream Signaling Assay (Western Blot for pERK, pAkt) treatment->signaling proliferation Cell Proliferation Assay (e.g., CyQUANT, WST-1) treatment->proliferation recruitment Effector Recruitment Assay (FRET) treatment->recruitment quantification Quantify Changes in Localization, Signaling, and Proliferation localization->quantification lysate Prepare Cell Lysates signaling->lysate signaling->quantification proliferation->quantification recruitment->quantification kinase_assay In Vitro Kinase Assay (e.g., Raf kinase activity) lysate->kinase_assay kinase_assay->quantification ic50 Determine IC50 Values quantification->ic50

Caption: Experimental workflow for comparing K-Ras inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound and salinomycin.

K-Ras Localization Assay (Confocal Microscopy)

This protocol is based on methodologies used to assess the effect of this compound on K-Ras localization.[2]

  • Cell Culture and Transfection:

    • Plate MDCK or BHK cells on glass coverslips in a 12-well plate.

    • Transfect cells with a plasmid encoding GFP-tagged K-RasG12V using a suitable transfection reagent.

    • Allow cells to express the protein for 24-48 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0-20 µM) or vehicle (DMSO) for a specified time (e.g., 48 hours).

  • Immunofluorescence and Imaging:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Mount the coverslips on microscope slides with a suitable mounting medium containing DAPI for nuclear staining.

    • Image the cells using a confocal microscope, capturing the GFP and DAPI signals.

  • Analysis:

    • Visually inspect and quantify the subcellular localization of GFP-K-RasG12V. Assess the redistribution of the fluorescent signal from the plasma membrane to intracellular compartments.

Downstream Signaling Assay (Western Blotting)

This protocol is adapted from studies on both this compound and salinomycin to measure their impact on the MAPK and PI3K-Akt pathways.[2][6]

  • Cell Culture and Treatment:

    • Seed K-Ras mutant cells (e.g., BHK-K-RasG12V) in 6-well plates.

    • Once the cells reach 70-80% confluency, serum-starve them for 5 hours.

    • Treat the cells with this compound, salinomycin, or DMSO for the desired time (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against pERK, total ERK, pAkt, total Akt, and a loading control (e.g., actin or tubulin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

Effector Recruitment Assay (FRET)

This protocol is based on the methodology used to evaluate salinomycin's effect on the K-Ras-Raf interaction.[5][6]

  • Cell Culture and Transfection:

    • Co-transfect BHK cells with plasmids encoding mGFP-K-RasG12V and mRFP-RBD (Ras-binding domain of Raf).

  • Compound Treatment:

    • Treat the cells with salinomycin (e.g., 1.3 µM) or DMSO for 24 hours.

  • FRET Measurement:

    • Perform Fluorescence Lifetime Imaging Microscopy (FLIM) to measure the fluorescence lifetime of the donor (mGFP). A decrease in the donor's fluorescence lifetime in the presence of the acceptor (mRFP) indicates FRET, signifying protein-protein interaction.

  • Analysis:

    • Calculate the apparent FRET efficiency. A reduction in FRET efficiency in treated cells compared to control cells indicates that the compound disrupts the interaction between K-Ras and its effector.

Conclusion

This compound and salinomycin represent two distinct strategies for inhibiting oncogenic K-Ras. This compound acts "upstream" by preventing K-Ras from reaching its primary site of action, the plasma membrane. In contrast, salinomycin acts at the membrane, disrupting the specific organization of K-Ras required for efficient signal transduction.

The choice between these or similar inhibitors for further research and development may depend on the specific cancer context, potential off-target effects, and the possibility of combination therapies. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of novel K-Ras inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fendiline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Fendiline. It offers procedural, step-by-step guidance for safe handling and disposal, ensuring the well-being of laboratory personnel and compliance with safety standards.

Hazard Identification and Personal Protective Equipment

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to mitigate these risks. The following table summarizes the required personal protective equipment (PPE).

Hazard Required Personal Protective Equipment (PPE) Citation
Oral Toxicity Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Skin Irritation Wear protective gloves and protective clothing.[1]
Eye Irritation Wear eye protection/face protection (safety glasses or goggles).[1]
Respiratory Irritation Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of accidental release or insufficient ventilation, wear a self-contained breathing apparatus.[1]

Standard Operating Procedure for this compound Handling

The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Fendiline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A 1. Review Safety Data Sheet (SDS) B 2. Don Appropriate PPE: - Lab coat - Gloves - Safety glasses A->B C 3. Prepare well-ventilated workspace (e.g., chemical fume hood) B->C D 4. Weigh this compound carefully to avoid dust generation C->D Proceed to handling E 5. Prepare solutions in a fume hood D->E F 6. Clearly label all containers E->F G 7. Decontaminate work surfaces with an appropriate solvent (e.g., alcohol) F->G Proceed to cleanup Spill Spill F->Spill Exposure Exposure F->Exposure H 8. Segregate this compound waste (solid and liquid) G->H I 9. Dispose of waste according to institutional and local regulations H->I J 10. Doff PPE and wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated, and locked area.[1]

  • The substance is air-sensitive and should be stored under an inert atmosphere.[3]

Handling and Use:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[1]

  • Weighing: When weighing the solid compound, do so carefully to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If sonication is required for dissolution, ensure the container is properly sealed.[4]

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

Accidental Release Measures:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable container for disposal.[1] Decontaminate the spill area with a suitable solvent, such as alcohol.[1]

  • Large Spills: In the event of a large spill, evacuate the area. Wear a self-contained breathing apparatus and full protective clothing.[1] Prevent the spill from entering drains or waterways.[1]

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1][2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

The disposal of this compound and its contaminated waste must be conducted in accordance with all applicable federal, state, and local regulations.[1] Improper disposal of pharmaceuticals can lead to environmental contamination.[5]

Waste Segregation and Collection:

  • Collect all waste materials, including unused this compound, contaminated lab supplies (e.g., gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Method:

  • The preferred method for the disposal of pharmaceutical waste is high-temperature incineration in a licensed facility.[5][6]

  • Do not dispose of this compound down the drain or in the regular trash.[5][7]

  • Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste. They will ensure that the waste is handled and disposed of in a compliant and environmentally responsible manner.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fendiline
Reactant of Route 2
Reactant of Route 2
Fendiline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。